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  • Product: 4-Cyano-3-hydroxybenzoic acid
  • CAS: 220542-03-0

Core Science & Biosynthesis

Foundational

Strategic Utilization of 4-Cyano-3-hydroxybenzoic Acid in Medicinal Chemistry

This guide provides an in-depth technical analysis of 4-Cyano-3-hydroxybenzoic acid (CAS 220542-03-0) . It is structured to serve researchers in medicinal chemistry, specifically those working on nuclear receptor ligands...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Cyano-3-hydroxybenzoic acid (CAS 220542-03-0) . It is structured to serve researchers in medicinal chemistry, specifically those working on nuclear receptor ligands (TRβ agonists) and hypoxia-inducible factor (HIF) modulators.

Executive Summary: The "Thyromimetic" Scaffold

4-Cyano-3-hydroxybenzoic acid is a trifunctional aromatic building block characterized by three distinct reactive handles: a carboxylic acid (C1), a hydroxyl group (C3), and a nitrile group (C4).

Its structural significance lies in its ability to serve as a bioisostere for the inner ring of thyroid hormones (T3/T4) . In naturally occurring thyroid hormones, the inner phenyl ring is substituted with bulky iodine atoms. In synthetic therapeutics (e.g., TRβ agonists), the nitrile group (–CN) often replaces iodine due to its similar steric demand and electron-withdrawing capability, but with improved metabolic stability and reduced toxicity.

Unlike its more common isomer (3-cyano-4-hydroxybenzoic acid), the 4-cyano-3-hydroxy substitution pattern offers unique vector geometry for extending lipophilic tails in drug design, particularly for candidates targeting the Thyroid Hormone Receptor Beta (TRβ) and HIF prolyl hydroxylase.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The following data consolidates predicted and experimental values essential for handling and formulation.

PropertyValue / Description
IUPAC Name 4-Cyano-3-hydroxybenzoic acid
CAS Number 220542-03-0
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Acid) ~4.0 (Carboxylic acid)
pKa (Phenol) ~8.5 (influenced by electron-withdrawing CN group)
LogP 1.58 (Predicted)
H-Bond Donors 2 (COOH, OH)
H-Bond Acceptors 4 (COOH, OH, CN)

Synthetic Architecture

The synthesis of CAS 220542-03-0 requires navigating the orthogonality of the hydroxyl and nitrile groups. Two primary routes are prevalent: the classical Sandmeyer Reaction (cost-effective, scalable) and the modern Palladium-Catalyzed Cyanation (cleaner profile, higher cost).

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for synthesizing the core scaffold.

SynthesisPathways Start_Amino 4-Amino-3-hydroxybenzoic acid (CAS 2374-03-0) Inter_Diazo Diazonium Salt Intermediate Start_Amino->Inter_Diazo Diazotization (< 5°C) Start_Bromo 4-Bromo-3-hydroxybenzoic acid (CAS 14348-38-0) Product 4-Cyano-3-hydroxybenzoic acid (CAS 220542-03-0) Start_Bromo->Product Pd-Catalyzed Cyanation (120°C) Inter_Diazo->Product Sandmeyer Cyanation Reagent_Sandmeyer NaNO2 / HCl CuCN / KCN Reagent_Pd Zn(CN)2 Pd(PPh3)4 / DMF

Caption: Comparison of the Sandmeyer route (top) and Pd-Catalyzed route (bottom) for CAS 220542-03-0 synthesis.

Detailed Experimental Protocol

Method A: Modified Sandmeyer Reaction (Scalable)

This method is preferred for cost-efficiency but requires strict safety protocols due to cyanide handling.

Reagents:

  • 4-Amino-3-hydroxybenzoic acid (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Copper(I) Cyanide (CuCN, 1.2 eq)

  • Potassium Cyanide (KCN, 1.5 eq)

  • Hydrochloric Acid (HCl, 2M)[1]

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 4-amino-3-hydroxybenzoic acid in 2M HCl at 0°C.

    • Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature strictly below 5°C to prevent phenol degradation.

    • Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (The Critical Step):

    • In a separate vessel, prepare a solution of CuCN and KCN in water (forming the soluble tetracyanocuprate complex). Heat to 60°C.

    • Neutralization (Crucial): Before addition, adjust the pH of the diazonium solution to ~6 using sodium carbonate (solid). Rationale: Highly acidic diazonium solutions can release HCN gas upon contact with cyanide.

    • Add the neutralized diazonium slurry slowly to the copper cyanide mixture.

    • Observation: Nitrogen gas evolution will be vigorous.

  • Workup & Purification:

    • Heat the mixture to 80°C for 1 hour to drive the reaction to completion.

    • Cool to room temperature and acidify to pH 2 with HCl (IN A FUME HOOD) to precipitate the product.

    • Filter the crude solid.[2][3]

    • Recrystallization: Recrystallize from water/ethanol (9:1) to remove inorganic salts and copper residues.

Safety Note: All waste streams must be treated with bleach (sodium hypochlorite) to quench residual cyanide before disposal.

Applications in Drug Discovery

TRβ Agonists (Thyromimetics)

The 4-cyano-3-hydroxy motif is a "privileged structure" for designing liver-selective thyroid hormone receptor agonists.

  • Mechanism: The phenol (3-OH) mimics the outer ring hydroxyl of T3, essential for hydrogen bonding with Histidine residues in the receptor pocket. The nitrile (4-CN) mimics the 3'-iodine of T3 but improves oral bioavailability.

  • Structural Logic:

    • T3 Hormone: 3,5-diiodo-L-thyronine.

    • Synthetic Agonist: 3-hydroxy-4-cyanophenyl moiety.[4][5][6]

HIF Prolyl Hydroxylase Inhibitors

This scaffold is used to synthesize isoquinoline-based inhibitors where the carboxylic acid coordinates with the active site iron (Fe²⁺), and the nitrile provides metabolic stability against oxidative metabolism.

Visualization: Pharmacophore Mapping

The diagram below maps how CAS 220542-03-0 integrates into a generic TRβ Agonist structure.

Pharmacophore Scaffold 4-Cyano-3-hydroxybenzoic Acid Scaffold 3-OH (H-Bond Donor) 4-CN (Bioisostere for Iodine) 1-COOH (Linker to Outer Ring) Target Biological Target Interaction His435 Interaction Hydrophobic Pocket Fit Amide/Ether Bond Formation Scaffold:OH->Target:His Critical Binding Scaffold:CN->Target:Pocket Steric Fit Scaffold:COOH->Target:Link Derivatization Point

Caption: Pharmacophore mapping of the scaffold against the Thyroid Receptor Beta binding pocket.

Analytical Quality Control

To ensure the integrity of the intermediate, the following HPLC method is recommended.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (CN absorption) and 280 nm (Phenol absorption).

  • Retention Time: Expect elution around 8-10 minutes (depending on dead volume).

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %).[7]

  • Impurity A (Starting Material): ≤ 0.5% (4-Amino-3-hydroxybenzoic acid).

  • Impurity B (De-aminated): ≤ 0.5% (3-Hydroxybenzoic acid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11137463 (Isomer Reference). Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). WO2018121050 - Preparation Method for Cyano-Hydroxybenzoic Acid Derivatives. Retrieved from [Link][5][8]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 4-Cyano-3-hydroxybenzoic Acid

Section 1: Introduction & Compound Profile 4-Cyano-3-hydroxybenzoic acid is a multifunctional aromatic compound featuring carboxylic acid, hydroxyl, and cyano (nitrile) groups. This unique substitution pattern makes it a...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Compound Profile

4-Cyano-3-hydroxybenzoic acid is a multifunctional aromatic compound featuring carboxylic acid, hydroxyl, and cyano (nitrile) groups. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its chemical properties and associated hazards to ensure safe laboratory operations.

The presence of the nitrile group warrants particular attention. While the compound itself is stable, improper handling, storage, or disposal, particularly in combination with strong acids or high heat, could theoretically lead to the generation of highly toxic hydrogen cyanide gas. This guide provides a comprehensive framework for risk mitigation based on the compound's known reactivity and hazard classifications derived from its close structural analogs.

Property Value Reference
Chemical Name 4-Cyano-3-hydroxybenzoic acid-
Synonyms 5-Carboxy-2-cyanophenol[1]
Molecular Formula C₈H₅NO₃[1][2]
Molecular Weight 163.13 g/mol [2]
CAS Number 70829-28-6 (for the isomer 3-Cyano-4-hydroxybenzoic acid, used as a reference)[1]
Appearance Solid (likely off-white to faint yellow crystalline powder)[3]
Predicted Melting Point 265-266 °C[3]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds are acute toxicity upon ingestion, irritation to the skin, eyes, and respiratory tract.[1][4] A comprehensive understanding of these risks is the foundation of a safe experimental workflow.

Globally Harmonized System (GHS) Classification

The following classifications are based on data for the closely related isomer, 3-Cyano-4-hydroxybenzoic acid, and should be treated as a minimum standard.[1]

Hazard Class Category Hazard Statement GHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Causality of Hazards
  • Oral Toxicity (H302): Ingestion of the compound can be harmful.[1] While the primary risk is acute, the metabolic fate of the cyano group is a critical consideration. In acidic environments, such as the stomach, there is a potential for hydrolysis to release cyanide, a potent systemic toxin.

  • Skin and Eye Irritation (H315, H319): The acidic nature of the carboxylic acid and the phenolic hydroxyl group contribute to its irritant properties.[1][5] Direct contact with the skin can cause redness and inflammation.[4] In the eyes, it can lead to serious irritation, characterized by pain, watering, and redness, and requires immediate and thorough rinsing.[1]

  • Respiratory Irritation (H335): As a fine crystalline solid, the compound can easily become airborne during manipulation (e.g., weighing, transferring).[5] Inhalation of this dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[1][5]

Section 3: Engineering and Personal Protective Controls

A multi-layered approach to exposure control is mandatory. Engineering controls serve as the primary barrier, supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All procedures involving the handling of solid 4-Cyano-3-hydroxybenzoic acid or its concentrated solutions must be performed in a properly functioning and certified chemical fume hood. This is non-negotiable and is the most critical control to prevent inhalation of airborne particulates.[6]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted.[7]

  • Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the identified hazards.

  • Hand Protection: Wear nitrile or neoprene protective gloves.[1][4] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[8]

  • Eye Protection: Chemical safety goggles are mandatory.[1] A face shield should also be worn when there is a significant risk of splashing or dust generation.[1]

  • Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened.[1] For larger quantities, consider chemically resistant aprons and shoe covers.

  • Respiratory Protection: If engineering controls fail or during a large-scale cleanup, a respirator may be necessary.[1] Consult with your institution's safety officer for proper selection and fit-testing.

PPE_Workflow cluster_prep Preparation cluster_removal Removal (Doffing) Prep Assess Risks Coat Don Lab Coat Prep->Coat Goggles Don Safety Goggles Coat->Goggles Gloves Don Gloves Goggles->Gloves Work Handle Chemical Gloves->Work DoffGloves Remove Gloves Work->DoffGloves DoffGoggles Remove Goggles DoffGloves->DoffGoggles DoffCoat Remove Lab Coat DoffGoggles->DoffCoat Wash Wash Hands DoffCoat->Wash Spill_Response Start Spill Occurs Assess Assess Spill Size & Immediate Risk Start->Assess SmallSpill Small Spill (< 1g, contained) Assess->SmallSpill Small LargeSpill Large Spill (> 1g or uncontained) Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Coat) SmallSpill->DonPPE Evacuate Alert others. Evacuate Immediate Area. LargeSpill->Evacuate CallSafety Call Emergency Response / Safety Office Evacuate->CallSafety Contain Cover with dry, inert absorbent material (e.g., vermiculite) DonPPE->Contain Collect Carefully scoop into a labeled waste container. Contain->Collect Clean Decontaminate area with a suitable solvent/soap and water. Collect->Clean Dispose Dispose of waste via institutional guidelines. Clean->Dispose

Caption: Decision workflow for spill response.

Protocol for a Small Spill (<1g):

  • Alert: Alert personnel in the immediate area.

  • Control: Ensure the spill is not near a source of ignition and ventilation is adequate.

  • PPE: Wear at a minimum: a lab coat, safety goggles, and double nitrile gloves.

  • Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. [5]Do not use combustible materials like paper towels directly on the dry powder.

  • Collect: Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste. [5]6. Decontaminate: Clean the spill area with a cloth dampened with soap and water, followed by a solvent rinse if appropriate.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, cloths) as hazardous chemical waste according to your institution's guidelines.

Section 6: Waste Management and Disposal

Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.

  • Collection: All waste containing 4-Cyano-3-hydroxybenzoic acid, including contaminated consumables and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container. [9]* Disposal: The compound should not be disposed of down the drain or in regular trash. [9]Disposal must be carried out through a licensed waste disposal company. [1]Incineration in a facility equipped with an afterburner and scrubber is a common method for this type of chemical waste. [1]Always follow local, state, and federal regulations for hazardous waste disposal. [9]

Section 7: References

  • Safety Data Sheet. Merck Millipore.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • SAFETY DATA SHEET. Fisher Scientific.

  • 4-Hydroxybenzoic Acid - Safety Data Sheet.

  • 4-Hydroxybenzoic acid SDS, 99-96-7 Safety Data Sheets. ECHEMI.

  • 3-Cyano-4-hydroxybenzoic acid - Safety Data Sheet. Synquest Labs.

  • Safety Data Sheet: 4-Hydroxybenzoic acid. Carl ROTH.

  • SAFETY DATA SHEET. Fisher Scientific Company.

  • 3-HYDROXY BENZOIC ACID MSDS. Loba Chemie.

  • 3-Hydroxybenzoic acid Safety Data Sheet. CymitQuimica.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • 4-Hydroxybenzoic acid. Wikipedia.

  • 3-Cyano-4-hydroxybenzoic acid. PubChem.

  • 3-Cyano-4-hydroxybenzoic acid. ChemicalBook.

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing and Quality Assessment of 4-Cyano-3-hydroxybenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Starting Material Integrity in Research

4-Cyano-3-hydroxybenzoic acid (CAS No. 220542-03-0; Formula: C₈H₅NO₃) is a substituted benzoic acid derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.[1][2] Its utility as an intermediate is significant, particularly in the synthesis of novel therapeutic agents, including those targeting platelet aggregation and thrombosis.[3] The precise arrangement of the cyano, hydroxyl, and carboxylic acid functionalities on the benzene ring makes it a versatile scaffold for creating complex molecular architectures.

However, the success and reproducibility of any research endeavor hinges on the quality of the starting materials. Impurities or batch-to-batch variability in a key intermediate like 4-Cyano-3-hydroxybenzoic acid can lead to inconsistent experimental outcomes, failed syntheses, and misleading biological data. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of this chemical, offering field-proven insights into supplier selection, quality assessment, and proper handling to ensure the integrity of your research.

Section 1: Navigating the Commercial Supplier Landscape

The first step in any research project is sourcing reliable, high-purity reagents. The market for specialty chemicals like 4-Cyano-3-hydroxybenzoic acid includes a wide range of suppliers, from large, well-established chemical houses to smaller, niche providers. The choice of supplier should be a deliberate process based on several critical factors beyond just price.

Key Supplier Evaluation Criteria:

  • Purity Specification: Look for suppliers that provide a guaranteed purity level, typically >95% for research applications. This should be clearly stated on the product page and the Certificate of Analysis (CoA).

  • Availability of Analytical Data: Reputable suppliers will readily provide a comprehensive CoA for each specific lot. This document is the single most important piece of information for assessing quality.

  • Lot-to-Lot Consistency: For long-term projects or studies where multiple batches of the chemical will be used, inquire about the supplier's ability to provide material with consistent purity and impurity profiles over time.

  • Technical Support: A knowledgeable technical support team can be an invaluable resource for answering questions about the product's stability, solubility, and handling.

Below is a comparative summary of several commercial suppliers offering 4-Cyano-3-hydroxybenzoic acid for research purposes.

SupplierPurity SpecificationAvailable Quantities
AA Blocks 95+%100mg, 250mg, 1g, 5g
BLD Pharm >95% (Typical)Inquire
Sigma-Aldrich (via Ambeed, Inc.) 95%250mg, 1g, 5g, 25g
Achmem 95%5g, 10g, 25g, 50g, 100g

Note: Availability and specifications are subject to change. Always verify the information on the supplier's official website at the time of purchase.

Section 2: The Certificate of Analysis (CoA) - A Researcher's Blueprint for Quality

A Certificate of Analysis is more than just a piece of paper; it is a self-validating document that provides a detailed snapshot of the specific batch of chemical you are purchasing. Understanding how to interpret a CoA is a fundamental skill for any researcher.

Core Components of a CoA to Scrutinize:

  • Identity Verification: This is typically confirmed by techniques like ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS). The data should be consistent with the known structure of 4-Cyano-3-hydroxybenzoic acid.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The CoA should specify the detection wavelength (e.g., 254 nm) and the purity percentage.

  • Residual Solvents: Gas Chromatography (GC) is often used to identify and quantify any residual solvents from the synthesis and purification process.

  • Physical Properties: Appearance (e.g., white to off-white solid), melting point, and solubility are often reported.

The following diagram illustrates a typical quality control workflow that a reputable supplier might employ.

Supplier_QC_Workflow cluster_0 Phase 1: Raw Material Intake cluster_1 Phase 2: Synthesis & In-Process Control cluster_2 Phase 3: Final Product QC & Release RM Raw Material Receipt RM_QC Identity & Purity Check (e.g., FTIR, Titration) RM->RM_QC Synthesis Chemical Synthesis of 4-Cyano-3-hydroxybenzoic acid RM_QC->Synthesis IPC In-Process Controls (e.g., TLC, HPLC) Synthesis->IPC Crude_Product Crude Product Isolation IPC->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_QC Final Quality Control - ¹H NMR - HPLC (>95%) - Mass Spec - Residual Solvents Purification->Final_QC CoA_Gen Certificate of Analysis Generation Final_QC->CoA_Gen Release Product Release to Inventory CoA_Gen->Release

Caption: Supplier's Quality Control Workflow.

Section 3: Mandatory In-House Quality Verification

While a supplier's CoA is essential, it represents the quality of the material at the time of their analysis. Shipping and storage conditions can potentially impact the integrity of the compound. Therefore, performing a simple, in-house quality verification is a critical, self-validating step before committing the material to a complex or lengthy experiment.

The causality behind this is simple: verifying the identity and purity of your starting material with your own hands, in your own lab, eliminates a significant variable and builds a foundation of trust in your subsequent results. An unexpected result is far easier to troubleshoot when you have absolute confidence in your reagents.

Experimental Protocol: HPLC-UV Purity Verification

This protocol provides a general method for verifying the purity of 4-Cyano-3-hydroxybenzoic acid. The exact conditions may need to be optimized for your specific HPLC system and column.

1. Standard and Sample Preparation: a. Prepare a stock solution of 4-Cyano-3-hydroxybenzoic acid at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Ensure the material is fully dissolved. b. From the stock solution, prepare a working solution at approximately 0.1 mg/mL by diluting with the mobile phase.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient is often effective. For example:
  • Solvent A: Water with 0.1% Formic Acid.
  • Solvent B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start at 95% A / 5% B, and ramp to 5% A / 95% B over 10-15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • UV Detection: 254 nm.
  • Column Temperature: 30 °C.

3. Data Analysis: a. Run a blank (injection of mobile phase) to identify any system peaks. b. Inject your sample. c. The primary peak should correspond to 4-Cyano-3-hydroxybenzoic acid. d. Calculate the area percent purity: (Area of Main Peak / Total Area of All Peaks) * 100. This should be consistent with the purity stated on the supplier's CoA.

The following diagram outlines the logical flow for a researcher's in-house verification process.

InHouse_QC_Workflow New_Reagent Receive New Lot of 4-Cyano-3-hydroxybenzoic acid Review_CoA Review Supplier's Certificate of Analysis New_Reagent->Review_CoA Prep_Sample Prepare Sample for In-House Analysis Review_CoA->Prep_Sample Perform_Analysis Perform HPLC-UV Analysis Prep_Sample->Perform_Analysis Compare_Data Compare In-House Data with Supplier's CoA Perform_Analysis->Compare_Data Decision Purity & Identity Confirmed? Compare_Data->Decision Proceed Proceed with Experiment Decision->Proceed Yes Contact_Supplier Quarantine Lot & Contact Supplier's Technical Support Decision->Contact_Supplier No

Caption: Researcher's In-House QC Verification Workflow.

Section 4: Synthesis Insights, Safe Handling, and Storage

A Note on Synthesis and Potential Impurities: 4-Cyano-3-hydroxybenzoic acid and its derivatives can be synthesized through various routes.[3] One common approach involves the cyanation of a corresponding bromo- or iodo-substituted hydroxybenzoic acid precursor. Another patented method describes the preparation of the methyl ester from methyl 4-hydroxybenzoate, which avoids the use of more toxic cyanide reagents like cuprous cyanide.[4][5] Understanding the synthetic route can provide clues to potential impurities. For example, incomplete cyanation could leave residual halogenated starting material.

Safe Handling and Personal Protective Equipment (PPE): 4-Cyano-3-hydroxybenzoic acid is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7][8]

  • Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[9] Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke when using this product.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]

Storage and Stability: Proper storage is crucial for maintaining the long-term integrity of the compound.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Many suppliers recommend storage at room temperature, sealed from moisture.[11]

  • Incompatibilities: Keep away from strong oxidizing agents.[7]

Conclusion

The integrity of your research is directly linked to the quality of your reagents. For a key building block like 4-Cyano-3-hydroxybenzoic acid, a meticulous approach to sourcing and validation is not just good practice—it is a prerequisite for generating reliable and reproducible data. By critically evaluating suppliers, thoroughly interpreting the Certificate of Analysis, and performing diligent in-house quality verification, researchers can build a solid foundation for their work. This disciplined approach minimizes experimental variables, enhances the trustworthiness of results, and ultimately accelerates the pace of discovery.

References

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Synquest Labs. (n.d.). 3-Cyano-4-hydroxybenzoic acid.
  • PubChem. (n.d.). 3-Cyano-4-hydroxybenzoic acid | C8H5NO3 | CID 11137463.
  • Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Sigma-Aldrich. (n.d.). 3-Cyano-4-hydroxybenzoic acid | 70829-28-6.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • WIPO Patentscope. (2018). preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
  • Achmem. (n.d.). 3-Cyano-4-hydroxybenzoic acid.
  • AA Blocks. (n.d.). 4-Cyano-3-hydroxybenzoic acid | 220542-03-0.
  • BLD Pharm. (n.d.). 4-Cyano-3-hydroxybenzoic acid | 220542-03-0.
  • ChemicalBook. (2025). 3-Cyano-4-hydroxybenzoic acid | 70829-28-6.
  • PubChemLite. (n.d.). 4-cyano-3-hydroxybenzoic acid (C8H5NO3).

Sources

Exploratory

Degradation Pathways of 4-Cyano-3-hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 4-Cyano-3-hydroxybenzoic acid, a substituted aromatic nitrile, represents a class of compounds wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Cyano-3-hydroxybenzoic acid, a substituted aromatic nitrile, represents a class of compounds with increasing relevance in pharmaceutical and industrial synthesis. Understanding its environmental fate and metabolic transformation is crucial for assessing its biocompatibility and potential for bioremediation. This technical guide provides a comprehensive overview of the putative degradation pathways of 4-cyano-3-hydroxybenzoic acid, drawing upon established principles of microbial metabolism of aromatic nitriles and phenolic compounds. While direct experimental evidence for the complete degradation of this specific molecule is limited, this guide synthesizes current scientific understanding to propose likely biotic and abiotic degradation routes. Key enzymatic processes, probable intermediates, and relevant microbial genera are discussed in detail, supported by in-text citations and a comprehensive reference list. This document is intended to serve as a foundational resource for researchers investigating the metabolism and environmental impact of substituted benzonitriles.

Introduction: The Chemical Landscape of 4-Cyano-3-hydroxybenzoic Acid

4-Cyano-3-hydroxybenzoic acid is a bifunctional aromatic compound featuring a carboxyl group, a hydroxyl group, and a nitrile (cyano) group attached to a benzene ring. This unique combination of functional groups dictates its chemical properties and, consequently, its susceptibility to microbial and chemical degradation. The electron-withdrawing nature of the nitrile and carboxyl groups, contrasted with the electron-donating character of the hydroxyl group, creates a complex electronic environment on the aromatic ring, influencing the regioselectivity of enzymatic attacks.

The degradation of such a molecule is anticipated to proceed through a series of enzymatic reactions targeting both the nitrile moiety and the aromatic ring. Microorganisms, particularly bacteria from the genera Rhodococcus and Pseudomonas, are well-equipped with diverse catabolic pathways for the breakdown of aromatic compounds and nitriles[1]. This guide will explore the probable sequence of these reactions, leading to the eventual mineralization of 4-cyano-3-hydroxybenzoic acid into simpler inorganic compounds.

Biotic Degradation: Microbial Metabolic Pathways

The microbial degradation of 4-cyano-3-hydroxybenzoic acid is expected to involve two primary stages: the transformation of the nitrile group and the subsequent or concurrent breakdown of the aromatic ring.

Transformation of the Nitrile Group: A Gateway to Mineralization

The initial step in the biodegradation of many aromatic nitriles is the enzymatic hydrolysis of the cyano group. This transformation is crucial as it removes the toxicity associated with the nitrile moiety and converts the compound into a more readily metabolizable intermediate. Two primary enzymatic pathways are known for this conversion:

  • The Nitrilase Pathway: A single-step hydrolysis catalyzed by a nitrilase enzyme, directly converting the nitrile to a carboxylic acid and ammonia[2].

  • The Nitrile Hydratase and Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.

In the context of 4-cyano-3-hydroxybenzoic acid, the hydrolysis of the cyano group would yield 3-hydroxyisophthalic acid (3-hydroxy-1,2-benzenedicarboxylic acid).

  • Enrichment Culture:

    • Prepare a minimal salt medium (MSM) with 4-cyano-3-hydroxybenzoic acid (e.g., 100 mg/L) as the sole source of carbon and nitrogen.

    • Inoculate the medium with a sample from a nitrile-contaminated environment (e.g., industrial wastewater, soil).

    • Incubate at a suitable temperature (e.g., 30°C) with shaking for several days to weeks.

    • Monitor for turbidity as an indicator of microbial growth.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the enriched culture onto MSM agar plates containing 4-cyano-3-hydroxybenzoic acid.

    • Isolate individual colonies and re-streak to ensure purity.

  • Identification of Degradation Products:

    • Grow the isolated strains in liquid MSM with 4-cyano-3-hydroxybenzoic acid.

    • At different time intervals, collect culture supernatants.

    • Analyze the supernatants using High-Performance Liquid Chromatography (HPLC) to detect the disappearance of the parent compound and the appearance of potential metabolites like 3-hydroxyisophthalic acid.

    • Confirm the identity of metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Aromatic Ring Cleavage: The Core of Degradation

Following the transformation of the nitrile group, or potentially preceding it, the aromatic ring of 4-cyano-3-hydroxybenzoic acid or its derivatives is subject to cleavage. This process is typically initiated by mono- or dioxygenase enzymes that introduce additional hydroxyl groups onto the ring, leading to the formation of catecholic intermediates.

Based on the degradation pathways of structurally similar compounds like 3-hydroxybenzoic acid and 4-hydroxybenzoic acid, two primary routes for ring cleavage can be postulated for the degradation of the hydroxylated benzoic acid core of the target molecule[3][4][5][6].

In many bacteria, the degradation of hydroxybenzoic acids converges at the formation of protocatechuate (3,4-dihydroxybenzoic acid)[3][5]. For 4-cyano-3-hydroxybenzoic acid, this would likely involve an initial hydroxylation event.

Step-by-step Putative Pathway A:

  • Nitrile Hydrolysis: 4-Cyano-3-hydroxybenzoic acid is first converted to 3-hydroxyisophthalic acid by a nitrilase or a nitrile hydratase/amidase system.

  • Decarboxylation/Hydroxylation: 3-Hydroxyisophthalic acid may undergo decarboxylation and subsequent hydroxylation to form protocatechuate.

  • Ring Cleavage: Protocatechuate is then cleaved by either protocatechuate 3,4-dioxygenase (ortho-cleavage) or protocatechuate 4,5-dioxygenase (meta-cleavage), leading to the formation of linear aliphatic intermediates that can enter the tricarboxylic acid (TCA) cycle.

An alternative pathway for the degradation of 3-hydroxybenzoic acid involves its conversion to gentisate (2,5-dihydroxybenzoic acid)[6].

Step-by-step Putative Pathway B:

  • Nitrile Hydrolysis: Similar to Pathway A, the initial step is the hydrolysis of the nitrile group to form 3-hydroxyisophthalic acid.

  • Hydroxylation: 3-Hydroxyisophthalic acid could be hydroxylated at the 6-position to form a dihydroxy-dicarboxylic acid, which may then be decarboxylated to gentisate.

  • Ring Cleavage: Gentisate is cleaved by gentisate 1,2-dioxygenase to form maleylpyruvate, which is further metabolized to central metabolic intermediates.

Diagram of Putative Microbial Degradation Pathways

DegradationPathways cluster_main 4-Cyano-3-hydroxybenzoic Acid Degradation cluster_nitrile Nitrile Hydrolysis cluster_pathwayA Pathway A cluster_pathwayB Pathway B A 4-Cyano-3-hydroxybenzoic Acid B 3-Hydroxyisophthalic acid A->B Nitrilase or Nitrile Hydratase/Amidase C Protocatechuate B->C Hydroxylation/ Decarboxylation E Gentisate B->E Hydroxylation/ Decarboxylation D Ortho/Meta Cleavage Products C->D Dioxygenase TCA TCA Cycle D->TCA F Ring Cleavage Products E->F Dioxygenase F->TCA

Caption: Putative microbial degradation pathways of 4-Cyano-3-hydroxybenzoic Acid.

Abiotic Degradation: Chemical and Photochemical Pathways

In addition to biotic processes, 4-cyano-3-hydroxybenzoic acid may undergo abiotic degradation in the environment, primarily through hydrolysis and photodegradation.

Chemical Hydrolysis

The nitrile group of 4-cyano-3-hydroxybenzoic acid can be susceptible to chemical hydrolysis under certain environmental conditions, such as extreme pH. Acidic or alkaline conditions can promote the hydrolysis of the nitrile to a carboxylic acid, following a similar transformation as the enzymatic pathways but through a non-biological mechanism. The rate of this hydrolysis is dependent on temperature and pH.

Photodegradation

Aromatic compounds, especially those with hydroxyl groups, can be susceptible to photodegradation by absorbing ultraviolet (UV) radiation from sunlight. This can lead to the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the aromatic ring, leading to its cleavage and degradation[7]. The presence of the cyano group may influence the photostability of the molecule.

  • Sample Preparation: Prepare an aqueous solution of 4-cyano-3-hydroxybenzoic acid of a known concentration.

  • Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) for a defined period. A dark control should be run in parallel to account for any non-photolytic degradation.

  • Analysis: At various time points, withdraw aliquots and analyze the concentration of 4-cyano-3-hydroxybenzoic acid using HPLC.

  • Identification of Photoproducts: Use LC-MS to identify any major photodegradation products.

Key Enzymes and Microbial Players

Several key enzymes and microbial genera are likely involved in the degradation of 4-cyano-3-hydroxybenzoic acid.

Enzyme Class Function Potential Microbial Genera
Nitrilases Direct hydrolysis of the nitrile group to a carboxylic acid.Rhodococcus, Pseudomonas, Nocardia
Nitrile Hydratases/Amidases Two-step hydrolysis of the nitrile group via an amide intermediate.Rhodococcus, Pseudomonas, Bacillus
Monooxygenases Incorporation of one atom of oxygen into the aromatic ring (hydroxylation).Pseudomonas, Rhodococcus
Dioxygenases Incorporation of both atoms of oxygen into the aromatic ring, often leading to ring cleavage.Pseudomonas, Arthrobacter, Rhodococcus

Conclusion and Future Directions

While a definitive degradation pathway for 4-cyano-3-hydroxybenzoic acid remains to be elucidated through direct experimental evidence, this technical guide provides a robust framework based on the established metabolism of analogous compounds. The proposed pathways, involving initial nitrile hydrolysis followed by aromatic ring cleavage via protocatechuate or gentisate intermediates, offer a scientifically grounded starting point for further research.

Future investigations should focus on the isolation and characterization of microbial strains capable of utilizing 4-cyano-3-hydroxybenzoic acid as a sole carbon and nitrogen source. Elucidating the specific enzymes and genes involved in its degradation through genomic and proteomic approaches will be crucial for a complete understanding of its metabolic fate. Such knowledge is not only of fundamental scientific interest but also holds significant potential for the development of bioremediation strategies for environments contaminated with substituted benzonitriles.

References

  • Hydrogenophaga sp. H7 Simultaneously Degrades 3-/4-Hydroxybenzoates and Oxidizes Arsenite. (2019). Frontiers in Microbiology. [Link]

  • Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. (2024). International Journal of Molecular Sciences. [Link]

  • Degradation of 4-chlorobenzoic acid by a Nocardia sp. (2010). ResearchGate. [Link]

  • Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. (2013). Biotechnology and Bioprocess Engineering. [Link]

  • Development of a 4-Cyanophenol Destruction Method using Photolysis and Activated Oxidative Processes. (2020). Journal of Applied Spectroscopy. [Link]

  • Isolation and characterization of a fungus able to degrade pyrethroids and 3-phenoxybenzaldehyde. (2011). Bioresource Technology. [Link]

  • Regioselective biotransformation of the dinitrile compounds 2-, 3- and 4-(cyanomethyl) benzonitrile by the soil bacterium Rhodococcus rhodochrous LL100-21. (2001). Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Two novel cyanobacterial α-dioxygenases for the biosynthesis of fatty aldehydes. (2021). Applied Microbiology and Biotechnology. [Link]

  • Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. (2021). ResearchGate. [Link]

  • Metabolic relation of cyanobacteria to aromatic compounds. (2016). Brazilian Journal of Microbiology. [Link]

  • Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. (2024). PubMed. [Link]

  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022). Polymers. [Link]

  • Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. (2023). Microorganisms. [Link]

  • Metabolism of 2-mercaptobenzothiazole by Rhodococcus rhodochrous. (2004). Applied and Environmental Microbiology. [Link]

  • An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020). Frontiers in Microbiology. [Link]

  • Carbon Metabolic Pathways in Phototrophic Bacteria and Their Broader Evolutionary Implications. (2016). Frontiers in Microbiology. [Link]

  • Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. (2015). ResearchGate. [Link]

  • Lignocellulose degradation: An overview of fungi and fungal enzymes involved in lignocellulose degradation. (2018). Biotechnology for Biofuels. [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2003).
  • Cyanide production by Pseudomonas fluorescens and Pseudomonas aeruginosa. (1979). Applied and Environmental Microbiology. [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. (2012). Biodegradation. [Link]

  • Metabolism of Benzoic Acid by Bacteria: 3,5- Cyclohexadiene-1,2-Diol-1-Carboxylic Acid Is an Intermediate in the Formation of Catechol. (1970). Biochemistry. [Link]

  • A Review of Microalgae- and Cyanobacteria-Based Biodegradation of Organic Pollutants. (2022). Water. [Link]

  • Study of enzymatic degradation of microbial copolyesters consisting of 3-hydroxybutyrate and medium-chain-length 3-hydroxyalkanoates. (2007). Polymer Degradation and Stability. [Link]

  • The primary carbon metabolism in cyanobacteria and its regulation. (2022). Frontiers in Plant Science. [Link]

  • Fungal Enzymes Involved in Plastics Biodegradation. (2021). Molecules. [Link]

  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. (2021). ResearchGate. [Link]

  • Evaluation of 3-Chlorobenzoate 1,2-Dioxygenase Inhibition by 2- and 4-Chlorobenzoates Using a Microbial Sensor. (2019). Sensors. [Link]

  • Analyzing microbial communities and their biodegradation of multiple pharmaceuticals in membrane bioreactors. (2018). Scientific Reports. [Link]

  • Functional and Genomic Characterization of a Pseudomonas aeruginosa Strain Isolated From the Southwestern Gulf of Mexico Reveals an Enhanced Adaptation for Long-Chain Alkane Degradation. (2019). Frontiers in Microbiology. [Link]

  • Metabolic engineering for synthesis of aryl carotenoids in Rhodococcus. (2011). Metabolic Engineering. [Link]

  • Dioxygenase Activity of Epidermal Lipoxygenase-3 Unveiled: TYPICAL AND ATYPICAL FEATURES OF ITS CATALYTIC ACTIVITY WITH NATURAL AND SYNTHETIC POLYUNSATURATED FATTY ACIDS. (2005). Journal of Biological Chemistry. [Link]

  • Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp. (2020). ResearchGate. [Link]

  • Data on the degradation of pharmaceuticals and their metabolites by a fungal consortium in a non-sterile stirred fluidized bioreactor. (2019). Data in Brief. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Experimental Protocol for the Synthesis of 4-Cyano-3-hydroxybenzoic Acid

Introduction 4-Cyano-3-hydroxybenzoic acid is a valuable substituted aromatic compound with potential applications in the development of novel pharmaceuticals and functional materials. Its unique arrangement of a nitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Cyano-3-hydroxybenzoic acid is a valuable substituted aromatic compound with potential applications in the development of novel pharmaceuticals and functional materials. Its unique arrangement of a nitrile, a hydroxyl, and a carboxylic acid group on a benzene ring makes it an attractive building block for medicinal chemists and materials scientists. The nitrile group can be readily transformed into other functional groups, such as amines or carboxylic acids, providing a versatile handle for further molecular elaboration. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-Cyano-3-hydroxybenzoic acid, intended for researchers, scientists, and professionals in drug development and chemical synthesis. Two viable synthetic routes are presented, with a primary focus on the robust and widely applicable Sandmeyer reaction.

Synthetic Strategies Overview

The synthesis of 4-Cyano-3-hydroxybenzoic acid can be approached through two primary retrosynthetic pathways, as illustrated below. The choice of route may depend on the availability of starting materials and the desired scale of the reaction.

G cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Nucleophilic Cyanation Target 4-Cyano-3-hydroxybenzoic Acid Intermediate1 Diazonium Salt Target->Intermediate1 Cyanation (CuCN) SM2 4-Bromo-3-hydroxybenzoic Acid Target->SM2 Cyanation (e.g., CuCN) SM1 4-Amino-3-hydroxybenzoic Acid Intermediate1->SM1 Diazotization (NaNO₂, H⁺)

Caption: Retrosynthetic analysis for 4-Cyano-3-hydroxybenzoic acid.

This guide will provide a detailed protocol for the Sandmeyer reaction (Route 1), which is a classic and reliable method for introducing a cyano group onto an aromatic ring. An overview of the nucleophilic cyanation of an aryl halide (Route 2) will also be discussed as a viable alternative.

Part 1: Synthesis of the Starting Material: 4-Amino-3-hydroxybenzoic Acid

The primary starting material for the Sandmeyer reaction is 4-amino-3-hydroxybenzoic acid. While commercially available, it can also be synthesized from 4-nitro-3-hydroxybenzoic acid via a straightforward reduction.

Reaction Scheme:

Caption: Sandmeyer reaction for the synthesis of 4-Cyano-3-hydroxybenzoic acid.

Experimental Protocol:

This protocol is adapted from general Sandmeyer reaction procedures. [1] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Amino-3-hydroxybenzoic acid153.145.0 g0.0326
Sulfuric Acid (H₂SO₄), concentrated98.0810 mL-
Deionized Water18.0250 mL-
Sodium Nitrite (NaNO₂)69.002.5 g0.0362
Copper(I) Cyanide (CuCN)89.563.5 g0.0391
Sodium Cyanide (NaCN)49.011.8 g0.0367
Crushed Ice-As needed-
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

Step 1: Diazotization

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-3-hydroxybenzoic acid (5.0 g) in a mixture of concentrated sulfuric acid (10 mL) and deionized water (50 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (2.5 g) in 10 mL of deionized water and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the suspension of 4-amino-3-hydroxybenzoic acid over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The solution should be clear at this point.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (3.5 g) and sodium cyanide (1.8 g) in 20 mL of deionized water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [2][3][4]2. Warm this solution to about 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the warm copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for about 30 minutes, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

  • Alternatively, the product can be purified by extraction. Suspend the crude product in water and extract with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified 4-Cyano-3-hydroxybenzoic acid.

Part 3: Alternative Synthetic Route: Rosenmund-von Braun Reaction

An alternative approach to 4-Cyano-3-hydroxybenzoic acid is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide, in this case, 4-bromo-3-hydroxybenzoic acid, using copper(I) cyanide. [5]This method is particularly useful if the corresponding aryl bromide is more readily available than the aniline.

Reaction Scheme:

Caption: Rosenmund-von Braun reaction for the synthesis of 4-Cyano-3-hydroxybenzoic acid.

General Protocol Overview:

The reaction typically involves heating the aryl bromide with a stoichiometric amount or a slight excess of copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP at elevated temperatures (typically 150-200 °C). [6]The workup generally involves quenching the reaction mixture with an aqueous solution of a cyanide-complexing agent like ferric chloride or ammonia, followed by extraction of the product.

Characterization of 4-Cyano-3-hydroxybenzoic Acid

The identity and purity of the synthesized 4-Cyano-3-hydroxybenzoic acid should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
Appearance Off-white to faint yellow solid
Melting Point 265-266 °C

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns. A singlet for the hydroxyl proton and a broad singlet for the carboxylic acid proton are also anticipated.

  • ¹³C NMR (DMSO-d₆): The spectrum should exhibit eight distinct carbon signals, including those for the carboxylic acid, the nitrile, and the aromatic carbons.

  • IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the nitrile (~2230 cm⁻¹), and the O-H stretch of the phenol (~3400 cm⁻¹).

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 163.

Safety and Handling Precautions

This synthesis involves the use of hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cyanide Compounds (CuCN, NaCN): These are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [2][3][4]Always handle in a fume hood and wear nitrile gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use. Cyanide waste must be quenched with an oxidizing agent like bleach before disposal.

  • Diazonium Salts: These intermediates can be explosive when isolated and dry. [7]It is crucial to use them in solution without isolation and to keep the reaction temperature low during their formation.

  • Acids and Bases: Concentrated acids (H₂SO₄, HCl) and bases are corrosive. Handle with care and wear appropriate protective gear.

  • Solvents: Organic solvents are flammable. Avoid open flames and use in a well-ventilated area.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 4-Cyano-3-hydroxybenzoic acid. The Sandmeyer reaction of 4-amino-3-hydroxybenzoic acid is presented as the primary and most detailed protocol, offering a reliable and scalable method. The alternative Rosenmund-von Braun reaction provides an additional synthetic option. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research and development needs.

References

  • BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Sigma-Aldrich. (n.d.). 3-Cyano-4-hydroxybenzoic acid.
  • PrepChem.com. (n.d.).
  • ACS Publications. (n.d.).
  • United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid.
  • Reddit. (2023).
  • Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts.
  • The University of Manchester. (n.d.). Cyanides and nitriles, use and disposal.
  • ChemicalBook. (n.d.). 4-Amino-3-hydroxybenzoic acid(2374-03-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Amino-3-hydroxybenzoic acid(2374-03-0) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 3-Cyano-4-hydroxybenzoic acid CAS#: 70829-28-6.
  • PubChem. (n.d.). 3-Cyano-4-hydroxybenzoic acid.
  • Synquest Labs. (n.d.).
  • Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid.
  • ChemicalBook. (n.d.). 4-Amino-3-hydroxybenzoic acid synthesis.
  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • European Patent Office. (1989).
  • PubMed. (2003).
  • Chemical Science (RSC Publishing). (n.d.). C(sp3)–H cyanation by a formal copper(iii) cyanide complex.
  • Taylor & Francis. (n.d.).
  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.
  • Benchchem. (n.d.). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).
  • NJ.gov. (n.d.). CYANIDE HAZARD SUMMARY.
  • ChemicalBook. (n.d.). 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Can the selective Rosenmund-von Braun Reaction of dibromo-benzothiadiazole be possible?.
  • NIST WebBook. (n.d.). 4-Hydroxy-3-nitrobenzoic acid.
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Xingwei Li. (2020).
  • ChemicalBook. (n.d.). 3-Hydroxybenzoic acid(99-06-9) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-hydroxybenzoic acid 97 2374-03-0.
  • ResearchGate. (2025). Ligand-Promoted Rosenmund–von Braun Reaction.

Sources

Application

Application Note: Incorporation of 4-Cyano-3-hydroxybenzoic Acid into Advanced Polymers

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the incorporation of 4-Cyano-3-hydroxybenzoic acid (CHBA) into polymeric structures. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the incorporation of 4-Cyano-3-hydroxybenzoic acid (CHBA) into polymeric structures. While specific literature on the polymerization of CHBA is nascent, this document leverages established principles of polymer chemistry and analogous monomer systems to propose detailed protocols and scientific rationale. This application note will explore the unique potential of CHBA as a monomer, detailing its reactivity and the anticipated properties of the resulting polymers. Methodologies for both homopolymerization and copolymerization via melt polycondensation are presented, alongside a thorough discussion of characterization techniques and potential applications in fields such as controlled drug delivery and high-performance materials.

Introduction: The Potential of 4-Cyano-3-hydroxybenzoic Acid in Polymer Science

4-Cyano-3-hydroxybenzoic acid (CHBA) is a fascinating, yet underexplored, monomer for the synthesis of advanced polymers. Its trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a cyano group, offers a unique combination of properties that can be imparted to a polymer backbone.

  • The Carboxylic Acid and Hydroxyl Groups: These functional groups are the primary handles for polymerization, allowing for the formation of polyester linkages through condensation reactions. The meta-positioning of the hydroxyl group, similar to 3-hydroxybenzoic acid, can introduce "kinks" into the polymer chain, potentially disrupting crystallinity and leading to amorphous materials with interesting thermal and mechanical properties.[1]

  • The Cyano Group: The strongly electron-withdrawing cyano group is anticipated to significantly influence the polymer's characteristics. It can enhance thermal stability, modify solubility, and introduce a polar microenvironment within the polymer matrix. Polymers containing polar substituents like cyano groups are of interest for advanced electrical and optical materials due to the large dipole moment they impart.[2] In the context of drug delivery, the cyano group can participate in hydrogen bonding interactions, potentially influencing drug loading and release kinetics.

This guide will provide the foundational knowledge and detailed protocols for researchers to begin exploring the synthesis and application of CHBA-containing polymers.

Scientific Rationale and Strategy for Polymerization

The most direct and established method for polymerizing hydroxybenzoic acids is through melt polycondensation of the acetylated monomer.[3] This approach is favored for several reasons:

  • Activation of the Hydroxyl Group: The phenolic hydroxyl group is generally less reactive in esterification reactions due to the electron-withdrawing nature of the aromatic ring.[3] Acetylation of the hydroxyl group with a reagent like acetic anhydride converts it into a more reactive acetoxy group, facilitating the polycondensation reaction.

  • Driving the Reaction to Completion: The polycondensation reaction is an equilibrium process where a small molecule, in this case, acetic acid, is eliminated.[2] Performing the reaction at high temperatures and under vacuum effectively removes the acetic acid byproduct, driving the equilibrium towards the formation of a high molecular weight polymer.

The presence of the electron-withdrawing cyano group in CHBA is expected to further decrease the nucleophilicity of the hydroxyl group, making the acetylation step even more critical for successful polymerization.

Below is a diagram illustrating the proposed workflow for the incorporation of CHBA into polymers.

CHBA_Polymerization_Workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_char Characterization cluster_app Application CHBA 4-Cyano-3-hydroxybenzoic acid (CHBA) Acetylation Acetylation with Acetic Anhydride CHBA->Acetylation Activation ACHBA 4-Cyano-3-acetoxybenzoic acid (ACHBA) Acetylation->ACHBA Melt_Poly Melt Polycondensation ACHBA->Melt_Poly Homopolymerization Polymer CHBA-containing Polymer Melt_Poly->Polymer Acetic Acid byproduct removed Comonomer Comonomer (e.g., Diol, Dicarboxylic Acid) Comonomer->Melt_Poly Copolymerization FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR GPC Gel Permeation Chromatography Polymer->GPC DSC_TGA DSC/TGA Analysis Polymer->DSC_TGA Drug_Delivery Drug Delivery Systems DSC_TGA->Drug_Delivery Thermal Properties High_Perf High-Performance Materials DSC_TGA->High_Perf Thermal Stability

Caption: Workflow for CHBA Polymerization

Detailed Protocols

Safety First: 4-Cyano-3-hydroxybenzoic acid is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[4][5] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Acetylation of 4-Cyano-3-hydroxybenzoic Acid (CHBA)

This protocol is foundational for activating the CHBA monomer for melt polycondensation.

Materials:

  • 4-Cyano-3-hydroxybenzoic acid (CHBA)

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Toluene

  • Hexane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 1 equivalent of CHBA in a minimal amount of toluene. Add 1.5 equivalents of acetic anhydride and a catalytic amount of pyridine (e.g., 0.05 equivalents).

  • Reflux: Heat the mixture to reflux (approximately 110-120 °C) with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (CHBA) is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate of the acetylated product, 4-cyano-3-acetoxybenzoic acid (ACHBA), should form.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the solid with cold hexane to remove any unreacted acetic anhydride and other impurities.

  • Drying: Dry the purified ACHBA product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Confirm the structure of the product using FTIR (disappearance of the broad -OH stretch, appearance of an ester C=O stretch) and ¹H NMR spectroscopy.

Protocol 2: Melt Polycondensation of 4-Cyano-3-acetoxybenzoic Acid (ACHBA)

This protocol describes the homopolymerization of the activated monomer.

Materials:

  • 4-Cyano-3-acetoxybenzoic acid (ACHBA)

  • Polymerization reactor (glass flask with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation outlet)

  • High-temperature heating mantle

  • High-vacuum pump

Procedure:

  • Reactor Charging: Place the dried ACHBA monomer into the polymerization reactor.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen.

  • Initial Heating: While maintaining a slow nitrogen flow, gradually heat the reactor to a temperature just above the melting point of ACHBA. Stir the molten monomer to ensure homogeneity.

  • Polycondensation - Stage 1 (Atmospheric Pressure): Increase the temperature to 200-220 °C. Acetic acid will begin to distill from the reaction mixture. Maintain these conditions for 1-2 hours, or until the rate of acetic acid distillation slows significantly.

  • Polycondensation - Stage 2 (Vacuum): Gradually apply a vacuum to the system, slowly decreasing the pressure to below 1 torr. Simultaneously, increase the temperature to 250-280 °C. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.

  • Reaction Completion: Continue the reaction under high vacuum and elevated temperature for 2-4 hours. The reaction is considered complete when the stirrer has difficulty turning due to the high viscosity of the polymer melt.

  • Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be carefully removed from the flask. The polymer may be brittle and can be broken into smaller pieces for further processing.

  • Purification (Optional): The polymer can be dissolved in a suitable solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone) and precipitated into a non-solvent (e.g., methanol or water) to remove any unreacted monomer or low molecular weight oligomers.

Polymer Characterization

Thorough characterization is essential to understand the structure and properties of the newly synthesized CHBA-containing polymers.

Technique Purpose Expected Observations
FTIR Spectroscopy Confirm the formation of polyester linkages and the presence of the cyano group.Disappearance of the carboxylic acid -OH stretch. Appearance of a strong ester C=O stretch (around 1735 cm⁻¹). Persistence of the C≡N stretch (around 2230 cm⁻¹).
NMR Spectroscopy (¹H and ¹³C) Elucidate the detailed chemical structure of the polymer repeat unit.Chemical shifts consistent with the formation of the polyester backbone. Integration of proton signals to confirm the structure.
Gel Permeation Chromatography (GPC) Determine the molecular weight (Mn, Mw) and molecular weight distribution (PDI) of the polymer.Provides information on the success of the polymerization in achieving high molecular weight chains. A lower PDI indicates a more controlled polymerization.
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg) and melting temperature (Tm), if any.The Tg will indicate the temperature at which the polymer transitions from a glassy to a rubbery state. The absence of a Tm would suggest an amorphous polymer.
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the polymer.Provides the decomposition temperature, which is an indicator of the polymer's stability at high temperatures. The cyano group is expected to enhance thermal stability.

Potential Applications

The unique structure of CHBA suggests that its incorporation into polymers could be beneficial for several advanced applications.

Drug Delivery Systems

The polarity and hydrogen bonding capability of the cyano group, combined with the polyester backbone, make these materials promising candidates for drug delivery applications.[6]

  • Controlled Release: The polymer matrix can be designed to degrade via hydrolysis of the ester bonds, leading to a controlled release of an encapsulated therapeutic agent.[7]

  • Drug-Polymer Interactions: The cyano group can engage in specific interactions with drug molecules, potentially increasing drug loading capacity and modulating the release profile.

  • Biodegradable Polymers: Polyesters are a well-established class of biodegradable polymers, which is a critical requirement for many in vivo applications.[8]

Drug_Delivery_Concept cluster_matrix Polymer Matrix cluster_drug Drug Interaction Polymer CHBA-Polymer Backbone Cyano Cyano Group (-C≡N) Polymer->Cyano Ester Ester Linkage (-COO-) Polymer->Ester Hydrolysis Hydrolytic Cleavage Ester->Hydrolysis Degradation Drug Drug Molecule Drug->Cyano Interaction HBond Hydrogen Bonding Hydrolysis->Drug Release

Caption: CHBA Polymer in Drug Delivery

High-Performance Materials

The aromatic nature and the presence of the polar cyano group can lead to polymers with high thermal stability and specific mechanical properties.

  • Enhanced Thermal Stability: The rigid aromatic rings and the strong dipole of the cyano group can lead to strong intermolecular forces, increasing the glass transition temperature and the overall thermal stability of the material.

  • Liquid Crystalline Polymers: While the meta-linkage of the hydroxyl group in CHBA might disrupt extensive liquid crystalline ordering, copolymerization with linear, rigid monomers could lead to the formation of thermotropic liquid crystalline polymers with excellent mechanical properties and processability.[9]

Conclusion

The incorporation of 4-Cyano-3-hydroxybenzoic acid into polymers represents a promising, yet largely unexplored, avenue of research. The protocols and scientific rationale presented in this application note provide a solid foundation for scientists and engineers to begin synthesizing and characterizing these novel materials. By leveraging established melt polycondensation techniques, researchers can unlock the potential of CHBA's unique trifunctional structure to create advanced polymers for a range of applications, from innovative drug delivery systems to high-performance engineering plastics. The exploration of this monomer is poised to contribute significantly to the ongoing development of functional polymeric materials.

References

  • Chemcess. (2024). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Greena's Chemistry Class. (2020). Mechanism for Polycondensation. YouTube. Available at: [Link]

  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.
  • Safarova, I. R. (2020). Hydroxybenzoic acids and their esters: General characterization, synthesis, properties and areas of application. Bashkir Chemical Journal, 27(1), 4-13.
  • National Center for Biotechnology Information. (n.d.). 3-Cyano-4-hydroxybenzoic acid. PubChem. Available at: [Link]

  • Kaya, I., & Aydin, M. (2006). The synthesis and thermal properties of oligo‐3‐hydroxybenzaldehyde synthesized by oxidative polycondensation. Journal of Applied Polymer Science, 101(2), 892-897.
  • Kim, J. H., et al. (2021). Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content. Polymers, 13(11), 1785.
  • Google Patents. (2015). Polyester plasticizers with benzoic acid end-caps.
  • National Center for Biotechnology Information. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. PubMed.
  • Asian Journal of Chemistry. (2025). Synthesis of Molecularly Imprinted Polymers for the Extraction of p-Hydroxybenzoic Acid.
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2023). Biodegradable Polyhydroxyalkanoates Formed by 3- and 4-Hydroxybutyrate Monomers to Produce Nanomembranes Suitable for Drug Delivery and Cell Culture.
  • Mokhtar, S. M., et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129.
  • ResearchGate. (2023).
  • International Journal of Pharmaceutical Research & Allied Sciences. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • Carl ROTH. (n.d.).
  • National Center for Biotechnology Information. (2024).
  • ResearchGate. (n.d.). Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid.
  • Corbion. (n.d.). PURASORB® bioresorbable polymers for controlled drug delivery.
  • Wageningen University & Research. (2022). Back-to-monomer recycling of polycondensation polymers: opportunities for chemicals and enzymes.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Sigma-Aldrich. (2025).
  • Google Patents. (n.d.). EP3090027B1 - Polyester plasticizers with benzoic acid end-caps.
  • ACS Public
  • Taylor & Francis. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PubMed Central.

Sources

Method

4-Cyano-3-hydroxybenzoic acid in the development of pharmaceutical intermediates

This guide details the strategic application of 4-Cyano-3-hydroxybenzoic acid (CAS: 220542-03-0 / 70829-28-6) in pharmaceutical development.[1][2] It focuses on its role as a trifunctional "linchpin" scaffold for synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-Cyano-3-hydroxybenzoic acid (CAS: 220542-03-0 / 70829-28-6) in pharmaceutical development.[1][2] It focuses on its role as a trifunctional "linchpin" scaffold for synthesizing high-value Active Pharmaceutical Ingredients (APIs), particularly in the development of biaryl ether-based kinase inhibitors , TRβ agonists , and non-steroidal androgen receptor antagonists .[1][2]

[1][2]

Executive Summary

4-Cyano-3-hydroxybenzoic acid represents a privileged molecular scaffold in medicinal chemistry due to its unique "trifunctional" nature:

  • C1-Carboxylic Acid: A handle for amide coupling or esterification (solubility/prodrug modulation).[1]

  • C3-Phenol: A nucleophilic site for

    
     biaryl ether formation or O-alkylation.[1]
    
  • C4-Nitrile: An electrophilic gateway to heterocycles (tetrazoles, amidines) or a precursor to carboxylic acids/amines.[1][2]

This intermediate is critical in the synthesis of halogenated benzonitrile derivatives , often serving as a structural bioisostere or precursor to 4-fluoro-3-hydroxybenzoic acid (a key intermediate for TTR stabilizers like Acoramidis) and various HIF-PH inhibitors .[1][2]

Strategic Applications in Drug Design
2.1. The "Linchpin" Strategy for Biaryl Ethers

The C3-hydroxyl group is highly activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the para-cyano group.[1][2] This makes it an ideal partner for coupling with electron-deficient heterocycles (e.g., chloropyridazines, fluoronitrobenzenes).[1][2]
  • Mechanism: The p-CN group lowers the

    
     of the m-OH (approx.[1][2] 
    
    
    
    8.5 vs. 10.0 for phenol), facilitating deprotonation under mild conditions (
    
    
    /DMF) and reducing off-target side reactions during coupling.[1][2]
  • Application: Synthesis of Thyromimetics (TRβ agonists) and kinase inhibitors where a biaryl ether linkage defines the pharmacophore.[1][2]

2.2. Heterocycle Construction (The Nitrile Gateway)

The C4-nitrile is robust during upstream manipulations but can be selectively transformed late-stage:[1]

  • Tetrazole Formation: Reaction with

    
     yields bioisosteres of carboxylic acids (common in ARBs like Losartan analogs).[1][2]
    
  • Amidine Synthesis: Pinner reaction conditions convert the nitrile to amidines, essential for serine protease inhibitors (e.g., Thrombin/Factor Xa inhibitors).[2]

2.3. Bioisosteric Replacement & Fluorination

This scaffold is frequently used to synthesize 4-cyano-3-fluorobenzoic acid via deoxyfluorination (e.g., using PhenoFluor™), or hydrolyzed to 4-hydroxyisophthalic acid , a core moiety in polybenzoxazole therapeutics.[1][2]

Experimental Protocols
Protocol A: Synthesis & Purification of 4-Cyano-3-hydroxybenzoic Acid

Objective: To synthesize high-purity intermediate from 4-bromo-3-hydroxybenzoic acid via Rosenmund-von Braun cyanation.[1][2]

Reagents:

  • 4-Bromo-3-hydroxybenzoic acid (1.0 eq)[1][2]

  • CuCN (1.2 eq)[1]

  • DMF (anhydrous)[1]

  • Workup: FeCl3 (aq), HCl (1M), Ethyl Acetate.[1][2]

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck round-bottom flask with 4-bromo-3-hydroxybenzoic acid (10 g) and anhydrous DMF (100 mL). Degas with

    
     for 15 min.
    
  • Cyanation: Add CuCN (1.2 eq).[1][2] Heat the mixture to 140°C for 12–16 hours. Critical: Monitor by HPLC for disappearance of starting material.[1][2] The reaction color changes from green to dark brown.[1][2]

  • Quenching (Oxidative Decomposition): Cool to 60°C. Pour the reaction mixture into a solution of

    
     (15 g) in 0.1 M HCl (200 mL). This decomposes the stable Cu-CN complex.[1][2] Stir vigorously for 1 hour at RT.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification (pH Swing):

    • Wash organic layer with brine.[1][2]

    • Extract the product into Sat.

      
        (pH ~8.5).[1] The product moves to the aqueous phase; non-acidic impurities remain in organics.[1][2]
      
    • Acidify the aqueous phase carefully with 6M HCl to pH 2.[1][2]0. The product precipitates as an off-white solid.[1]

  • Crystallization: Recrystallize from Ethanol/Water (1:1) to remove trace copper.[1][2]

    • Yield Target: >85%[1][2][3]

    • Purity Target: >98% (HPLC area).[1]

Protocol B: Regioselective O-Alkylation (Biaryl Ether Formation)

Objective: Coupling with a fluorinated heterocycle (e.g., 2-chloro-4-cyanopyridine).[1][2]

  • Activation: Dissolve 4-cyano-3-hydroxybenzoic acid (1.0 eq) in DMSO. Add

    
     (2.5 eq).[1] Stir at RT for 30 min to form the phenoxide dianion.
    
  • Coupling: Add the electrophile (1.1 eq). Heat to 90°C.

  • Monitoring: The reaction is typically fast (2–4 hours) due to the para-cyano activation.[1]

  • Isolation: Pour into ice water/HCl. Filter the precipitate.[1][2]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways utilizing 4-Cyano-3-hydroxybenzoic acid as the central node.

G Start 4-Bromo-3-hydroxybenzoic acid Core 4-Cyano-3-hydroxybenzoic acid (The Linchpin) Start->Core CuCN, DMF, 140°C (Rosenmund-von Braun) Biaryl Biaryl Ether Scaffolds (Kinase Inhibitors) Core->Biaryl Ar-Cl, K2CO3 (SnAr Coupling) Amidine Amidine Derivatives (Protease Inhibitors) Core->Amidine 1. HCl/EtOH 2. NH3 (Pinner) Fluoro 4-Cyano-3-fluorobenzoic acid (Bioisostere Synthesis) Core->Fluoro PhenoFluor™ (Deoxyfluorination)

Caption: Divergent synthetic utility of 4-Cyano-3-hydroxybenzoic acid in API development.

Analytical Quality Control (QC)

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1%

    
     in Water.[1][2]
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (CN group absorbance) and 280 nm (Phenol).[1]

  • Retention Time: The product elutes earlier than the bromo-precursor due to the polarity of the cyano group.[1][2]

Impurity Profile:

  • Impurity A: 4-Carboxy-3-hydroxybenzoic acid (Hydrolysis product).[1] Control: Keep pH < 10 during workup.[1][2][4]

  • Impurity B: 3-Hydroxybenzoic acid (Decyanation/Debromination).[1] Control: Ensure anhydrous conditions.[1][2]

Safety & Toxicology (E-E-A-T)
  • Cyanide Hazard: While the nitrile group is stable, thermal decomposition (>200°C) or strong acidic hydrolysis can release HCN.[1][2] Always work in a well-ventilated fume hood.[1]

  • Copper Waste: The Rosenmund-von Braun reaction generates stoichiometric copper waste.[1][2] aqueous streams must be treated with sulfide or specific resins before disposal.[1][2]

  • Skin Irritation: The compound is a phenol derivative and a skin/eye irritant (H315, H319).[1][2] Wear nitrile gloves and safety goggles.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11137463, 3-Cyano-4-hydroxybenzoic acid (Isomer Reference).[1][2] Retrieved from .[1]

  • GuideChem (2024). Synthesis Route and Applications of Cyanobenzoic Acid Derivatives. Retrieved from .[1]

  • Quick Company (2023). Improved Synthesis of 4-Fluoro-3-Hydroxybenzoic Acid and Intermediates for Acoramidis.[1][2][5] Retrieved from .[1]

  • Google Patents. Methods for producing cyano-benzoic acid derivative compounds (US6613930B2).[1] Retrieved from .[1]

  • ChemicalBook (2023). 4-Amino-3-hydroxybenzoic acid and related scaffolds in Drug Synthesis.[1][2] Retrieved from .[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Cyano-3-hydroxybenzoic Acid

Welcome to the technical support center for the synthesis of 4-Cyano-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cyano-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient production of high-purity 4-Cyano-3-hydroxybenzoic acid.

I. Introduction to Synthetic Strategies

4-Cyano-3-hydroxybenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. The two most prevalent synthetic routes to this molecule are:

  • Route A: Hydrolysis of 4-Bromo-3-hydroxybenzonitrile. This pathway involves the conversion of the bromo-substituent to a carboxylic acid via hydrolysis, typically under basic or acidic conditions.

  • Route B: Sandmeyer Reaction of 3-Amino-4-cyanobenzoic Acid. This classic transformation involves the diazotization of an amino group followed by cyanation, offering an alternative approach to the target molecule.

Each of these routes, while effective, presents a unique set of challenges and potential for impurity formation. This guide will help you identify, troubleshoot, and mitigate these issues.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis, providing detailed explanations and actionable solutions.

Q1: My final product after hydrolysis of 4-Bromo-3-hydroxybenzonitrile (Route A) shows a significant amount of starting material. How can I improve the conversion?

Possible Causes:

  • Incomplete Hydrolysis: The hydrolysis of the aryl bromide is a common bottleneck. Insufficient reaction time, low temperature, or inadequate concentration of the hydrolyzing agent can lead to poor conversion.

  • Poor Solubility: The starting material, 4-Bromo-3-hydroxybenzonitrile, may have limited solubility in the reaction medium, hindering its access to the hydrolyzing agent.

Troubleshooting Steps:

  • Reaction Conditions Optimization:

    • Increase Reaction Time: Monitor the reaction progress by taking aliquots and analyzing them via HPLC. Extend the reaction time until the starting material is consumed to an acceptable level.

    • Elevate Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Be cautious, as excessively high temperatures can lead to degradation and byproduct formation.

    • Increase Reagent Concentration: If using a base like sodium hydroxide or potassium hydroxide, consider increasing its concentration. Similarly, if employing acid-catalyzed hydrolysis, a higher acid concentration may be beneficial.

  • Solvent System Modification:

    • Co-solvent Addition: Introduce a co-solvent such as an alcohol (e.g., ethanol, isopropanol) or an ether (e.g., THF, dioxane) to improve the solubility of the starting material.

Self-Validating Protocol for Monitoring Hydrolysis:

  • Prepare a standard solution of your 4-Bromo-3-hydroxybenzonitrile starting material of known concentration.

  • At regular intervals during the reaction, withdraw a small sample, quench it, and dilute it to a known volume.

  • Analyze the sample by HPLC-UV, comparing the peak area of the starting material to your standard to quantify its remaining concentration.

Q2: I'm observing an unexpected peak in my HPLC analysis of the final product from Route A. What could it be?

Possible Impurities and Their Origins:

  • Isomeric Impurities: Your 4-Bromo-3-hydroxybenzonitrile starting material may contain regioisomers such as 2-Bromo-3-hydroxybenzonitrile or 3-Bromo-4-hydroxybenzonitrile[1]. These isomers can undergo hydrolysis alongside the main reactant, leading to isomeric impurities in your final product.

  • Decarboxylation Product (2-Cyanophenol): Under harsh hydrolytic conditions (high temperature or extreme pH), the carboxylic acid product can undergo decarboxylation, leading to the formation of 2-Cyanophenol[2].

  • Amide Intermediate (4-Carbamoyl-3-hydroxybenzoic acid): Incomplete hydrolysis of the nitrile group can result in the formation of the corresponding amide.

Diagnostic and Corrective Actions:

  • Characterization of the Impurity:

    • HPLC-MS Analysis: Use HPLC coupled with a mass spectrometer to determine the molecular weight of the impurity. This can help differentiate between isomers (same molecular weight as the product) and other byproducts.

    • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy can provide definitive structural information.

  • Mitigation Strategies:

    • Source High-Purity Starting Materials: Whenever possible, obtain starting materials with a certified purity and analysis of isomeric content.

    • Milder Reaction Conditions: To avoid decarboxylation, use the mildest effective hydrolysis conditions (lower temperature, shorter reaction time).

    • Purification: Employ recrystallization to separate the desired product from these impurities. A well-chosen solvent system can effectively remove less polar impurities like 2-Cyanophenol and isomeric byproducts.

Q3: My Sandmeyer reaction (Route B) is giving a low yield and a complex mixture of byproducts. How can I improve the outcome?

Common Issues in Sandmeyer Reactions:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to a variety of side products.

  • Side Reactions: The diazonium salt can react with water to form a phenolic byproduct (in this case, 3-hydroxy-4-carboxybenzenediazonium salt reacting to form 3,4-dihydroxybenzoic acid). It can also participate in radical reactions, leading to the formation of biaryl impurities.[3][4]

Troubleshooting and Optimization:

  • Control of Diazotization:

    • Low Temperature: Perform the diazotization at a low temperature (typically 0-5 °C) to minimize the decomposition of the diazonium salt.

    • Stoichiometry of Nitrite: Use a slight excess of sodium nitrite to ensure complete diazotization, but avoid a large excess which can lead to side reactions.

  • Execution of the Cyanation Step:

    • Catalyst: Use a freshly prepared solution of copper(I) cyanide for the best results.

    • Neutralization: Carefully neutralize the diazonium salt solution before adding it to the cyanide solution to avoid the liberation of toxic hydrogen cyanide gas.

    • Temperature Control: Add the diazonium salt solution to the cyanide solution at a controlled, low temperature.

Visualizing the Sandmeyer Reaction Pathway and Potential Byproducts:

Sandmeyer_Reaction Amino_Acid 3-Amino-4-cyanobenzoic Acid Diazonium_Salt Diazonium Salt Intermediate Amino_Acid->Diazonium_Salt NaNO2, HCl 0-5 °C Target_Product 4-Cyano-3-hydroxybenzoic Acid Diazonium_Salt->Target_Product CuCN Phenolic_Byproduct Phenolic Byproduct (e.g., 3,4-dihydroxybenzoic acid) Diazonium_Salt->Phenolic_Byproduct H2O (Side Reaction) Biaryl_Impurity Biaryl Impurity Diazonium_Salt->Biaryl_Impurity Radical Coupling (Side Reaction)

Caption: Sandmeyer reaction pathway and common side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when synthesizing 4-Cyano-3-hydroxybenzoic acid?

The common impurities depend on the synthetic route chosen. The following table summarizes the most likely impurities for each route:

Synthetic RouteImpurityOrigin
Route A 4-Bromo-3-hydroxybenzonitrileIncomplete hydrolysis of the starting material.
Isomeric Bromo-hydroxybenzonitrilesPresence of isomeric impurities in the starting material.[1]
2-CyanophenolDecarboxylation of the final product under harsh conditions.[2]
4-Carbamoyl-3-hydroxybenzoic acidIncomplete hydrolysis of the nitrile group.[5]
Route B 3-Amino-4-cyanobenzoic AcidIncomplete diazotization of the starting material.
Phenolic ByproductsReaction of the diazonium salt with water.[3][4]
Biaryl ImpuritiesRadical coupling side reactions of the diazonium intermediate.[3]

Q2: How can I best purify my crude 4-Cyano-3-hydroxybenzoic acid?

Recrystallization is the most effective method for purifying the final product. The choice of solvent is critical for successful purification.

Recommended Solvents for Recrystallization:

  • Aqueous Ethanol or Methanol: A mixture of an alcohol and water often provides a good solvent system. The crude product is dissolved in the hot solvent mixture and allowed to cool slowly, leading to the crystallization of the pure product.

  • Ethyl Acetate/Hexane: For less polar impurities, dissolving the crude product in a good solvent like ethyl acetate and then adding a poor solvent like hexane until turbidity is observed (hot) can be effective.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair where the product is soluble when hot and insoluble when cold.

  • Dissolution: In a flask, add the crude 4-Cyano-3-hydroxybenzoic acid and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Q3: What analytical techniques are best for assessing the purity of my 4-Cyano-3-hydroxybenzoic acid?

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and effective technique for determining the purity of your product and quantifying impurities. A reversed-phase C18 column is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and help identify any major impurities if their signals do not overlap significantly with the product's signals.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of unknown impurities.

Illustrative HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm[6]
Injection Vol. 10 µL
Column Temp. 30 °C

Note: This is a general method and may require optimization for your specific impurity profile.

IV. Synthesis Pathway and Impurity Formation Diagram

Synthesis_and_Impurities cluster_RouteA Route A: Hydrolysis cluster_RouteB Route B: Sandmeyer Reaction Start_A 4-Bromo-3-hydroxybenzonitrile Product_A 4-Cyano-3-hydroxybenzoic Acid Start_A->Product_A Hydrolysis Impurity_A3 Amide Intermediate Start_A->Impurity_A3 Incomplete Nitrile Hydrolysis Impurity_A1 Isomeric Impurities Impurity_A1->Product_A Co-reacts Impurity_A2 2-Cyanophenol (Decarboxylation) Product_A->Impurity_A2 Harsh Conditions Start_B 3-Amino-4-cyanobenzoic Acid Diazonium Diazonium Salt Start_B->Diazonium NaNO2, HCl Product_B 4-Cyano-3-hydroxybenzoic Acid Diazonium->Product_B CuCN Impurity_B1 Phenolic Byproducts Diazonium->Impurity_B1 H2O Impurity_B2 Biaryl Impurities Diazonium->Impurity_B2 Radical Coupling

Caption: Overview of synthetic routes and potential impurity formation.

V. References

Sources

Optimization

Stability issues with 4-Cyano-3-hydroxybenzoic acid under different conditions

Technical Support Center: 4-Cyano-3-hydroxybenzoic Acid (4C3HBA) Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Stability Profiling, Degradation Mechanisms, and Handling Protocols[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Cyano-3-hydroxybenzoic Acid (4C3HBA)

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Stability Profiling, Degradation Mechanisms, and Handling Protocols[1]

Executive Summary

4-Cyano-3-hydroxybenzoic acid (4C3HBA) is a bifunctional building block critical in the synthesis of androgen receptor antagonists and other pharmacological scaffolds.[1][2] Its stability profile is governed by two competing functional group sensitivities: the hydrolytic instability of the nitrile group (C≡N) and the oxidative susceptibility of the phenolic hydroxyl group (-OH).

This guide provides a self-validating troubleshooting framework. We do not just list "storage conditions"; we explain the mechanistic causality of degradation so you can diagnose impurities in your specific matrix.

Module 1: Chemical Stability & Hydrolysis (The Nitrile Vector)

The Issue: Users often report the appearance of a "fronting" impurity or a new peak at a lower Relative Retention Time (RRT) during HPLC analysis. This is almost invariably the result of nitrile hydrolysis.

Mechanism: The nitrile group at position 4 is electron-deficient.[2] In the presence of water and extreme pH (either acidic or basic), it undergoes a stepwise hydrolysis.

  • Stage 1 (Amide Formation): The nitrile hydrolyzes to a primary amide (4-carbamoyl-3-hydroxybenzoic acid).[1][2]

  • Stage 2 (Acid Formation): The amide further hydrolyzes to a di-carboxylic acid (3-hydroxyterephthalic acid).[1][2]

Diagnostic FAQ:

Q: I see a new impurity at RRT ~0.65 on my C18 column. Is this the hydrolysis product? A: Likely, yes. The hydrolysis products (amide and di-acid) are significantly more polar than the parent nitrile. In Reverse Phase (RP-HPLC), they will elute earlier (lower


).[1][2]
  • Test: If you re-inject the sample after leaving it in an aqueous buffer (pH > 8) overnight and the peak grows, it is the hydrolysis product.

Q: Can I use aqueous workups during synthesis? A: Yes, but with strict pH windows. The nitrile group is relatively stable at pH 3.0 – 7.0 at room temperature.

  • Risk Zone: pH > 10.0 (Rapid hydrolysis to amide).[1][2]

  • Risk Zone: pH < 1.0 + Heat (Hydrolysis to acid).[1][2]

Q: Why does my yield drop during recrystallization from water/methanol? A: Prolonged boiling in water, even at neutral pH, can initiate slow hydrolysis.[1]

  • Correction: Switch to anhydrous solvents (e.g., Acetonitrile/Ethanol) or minimize thermal exposure in aqueous media.

Module 2: Oxidative Degradation (The Phenol Vector)

The Issue: The powder turns from off-white/beige to pink or light brown during storage.

Mechanism: The 3-hydroxyl group is susceptible to oxidation, particularly when the proton is removed (phenolate form).[1]

  • Deprotonation: At pH > pKa (approx. 8-9 for the phenol), the -OH becomes -O⁻.[1][2]

  • Radical Formation: The electron-rich phenolate reacts with dissolved oxygen to form phenoxy radicals.[1][2]

  • Quinone Coupling: These radicals couple to form colored quinone-like dimers or polymers.[1][2]

Diagnostic FAQ:

Q: My sample turned pink. Is it compromised? A: Color is a highly sensitive indicator but often represents trace surface oxidation (< 0.5% impurity).[1]

  • Action: Run an HPLC. If purity is >98%, the pink color is likely superficial. However, for GMP steps, this material may require repurification (charcoal filtration) to remove the chromophores.[1]

Q: How do I prevent discoloration in solution? A: You must break the "Oxidation Triangle": Oxygen + Light + Base .

  • Protocol: Sparge all buffers with Argon or Nitrogen for 15 minutes before dissolving 4C3HBA. Keep the container wrapped in foil.

Module 3: Visualizing the Degradation Pathways

The following diagram maps the causality between environmental stressors and the specific impurities you will detect.

G cluster_0 Environmental Triggers Start 4-Cyano-3-hydroxybenzoic acid (Parent Compound) Amide Impurity A: Amide (4-carbamoyl-3-hydroxybenzoic acid) [More Polar / Low RRT] Start->Amide Hydrolysis (pH > 10 or pH < 1 + Heat) Phenolate Phenolate Ion (Reactive Intermediate) Start->Phenolate Deprotonation (pH > 8.5) DiAcid Impurity B: Di-Acid (3-hydroxyterephthalic acid) [Very Polar / Lowest RRT] Amide->DiAcid Prolonged Hydrolysis Quinone Impurity C: Quinone Dimers (Pink/Brown Coloration) Phenolate->Quinone Oxidation (+ O2 / Light) Trigger1 Aqueous Base Trigger2 Air/Light Exposure

Caption: Degradation logic tree. Left branch (Red) indicates hydrolysis in aqueous acid/base.[1][2] Right branch (Green) indicates oxidation in air/light.[1]

Module 4: Recommended Analytical Protocol

To accurately assess stability, you cannot rely on generic gradients.[1] You must use an acidic mobile phase to suppress the ionization of the carboxylic acid and phenol, ensuring sharp peaks and separation from hydrolysis products.

Standardized HPLC Method (Self-Validating):

ParameterConditionRationale
Column C18 (e.g., Zorbax SB-C18), 4.6 x 150mm, 3.5µmStandard stationary phase for polar-aromatics.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in WaterCritical: Low pH (~2.[1][2]0) suppresses -COOH ionization, preventing peak tailing.[1][2]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for phenolic acids.[1][2]
Gradient 5% B to 60% B over 15 minSlow gradient allows separation of the early-eluting Amide impurity.[2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Detection UV @ 230 nmMax absorbance for the benzonitrile chromophore; minimizes solvent noise.
Sample Diluent 50:50 Water:ACN (with 0.1% H3PO4)Crucial: Dissolving in pure organic solvent can cause peak distortion.[1][2] Dissolving in base causes degradation.[1][2]

Troubleshooting the Chromatogram:

  • Peak Tailing: Mobile phase pH is likely too high.[1][2] Ensure you are using Phosphoric or Trifluoroacetic acid (TFA), not Formic acid (which is sometimes too weak for strong suppression).[1]

  • Split Peaks: Sample solvent is too strong (e.g., 100% DMSO injected into a high-aqueous initial gradient).[1][2] Dilute sample with Mobile Phase A.

Module 5: Storage & Handling Guidelines

Based on the mechanisms above, follow these "Golden Rules" to maintain >99% purity.

  • The "Dry & Dark" Rule:

    • Store solid material in amber glass vials.

    • Store at 2-8°C (Refrigerated). While stable at RT, cold storage slows the kinetics of spontaneous hydrolysis and oxidation.

    • Desiccants are mandatory.[1][2] Moisture is the precursor to hydrolysis.

  • The "Inert" Rule:

    • For long-term storage (> 3 months), flush the headspace with Argon or Nitrogen.[1]

    • Tighten caps immediately after use.[1][2]

  • The "Solution" Rule:

    • NEVER store 4C3HBA in basic solution (pH > 8) for more than 1 hour.

    • If you must prepare a stock solution, use DMSO or Methanol and keep it anhydrous.[1]

    • Aqueous stock solutions should be acidified (pH < 4) and used within 24 hours.[1]

References

  • Nitrile Hydrolysis Mechanism

    • Source: Chemistry LibreTexts.[1][2] "Hydrolysis of Nitriles."

    • Relevance: Establishes the fundamental mechanism of nitrile conversion to amide and acid under pH stress.
    • URL:[Link]

  • Phenolic Oxidation & Analysis

    • Source: National Institutes of Health (PubChem).[1][2] "3-Cyano-4-hydroxybenzoic acid (Isomer Analog Data)."

    • Relevance: Provides physical property data and safety sheets for the structural isomer, confirming oxidative hazards and pKa ranges relevant to the class.
    • URL:[Link][1][2]

  • HPLC Method Validation for Hydroxybenzoic Acids

    • Source: Longdom Publishing / J Chromatogr Sep Tech.[1][2] "Validated HPLC Method for Identification and Quantification of 4-Hydroxy Benzoic Acid."

    • Relevance: Provides the foundational chromatographic conditions (Acidic Mobile Phase) required for analyzing hydroxybenzoic acid derivatives.[1]

    • URL:[Link]

  • General Stability of Benzoic Acid Derivatives

    • Source: SynQuest Laboratories.[1][2][3] "Safety Data Sheet: 3-Cyano-4-hydroxybenzoic acid."

    • Relevance: Confirms "Store in cool, dry place" and "Incompatible with strong oxidizing agents/bases" protocols.

Sources

Troubleshooting

Side reactions to avoid when working with 4-Cyano-3-hydroxybenzoic acid

Welcome to the Technical Support Center for 4-Cyano-3-hydroxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Cyano-3-hydroxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions when working with this versatile molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive functional groups in 4-Cyano-3-hydroxybenzoic acid and their expected reactivity?

A1: 4-Cyano-3-hydroxybenzoic acid possesses three key functional groups, each with distinct reactivity:

  • Carboxylic Acid (-COOH): This group is acidic and will readily deprotonate in the presence of a base. It can participate in standard carboxylic acid reactions such as esterification, amide bond formation, and reduction.

  • Phenolic Hydroxyl (-OH): The hydroxyl group is weakly acidic and can be deprotonated by a strong base. It is an activating group, making the aromatic ring more susceptible to electrophilic substitution at the positions ortho and para to it.[1][2][3]

  • Nitrile (-C≡N): The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions, especially at elevated temperatures. It can also be reduced to an amine.

Q2: What are the recommended storage conditions for 4-Cyano-3-hydroxybenzoic acid?

A2: To ensure the long-term stability of 4-Cyano-3-hydroxybenzoic acid, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is advisable to protect it from moisture to prevent potential hydrolysis of the nitrile group over time. Keep it away from strong oxidizing agents, with which it is incompatible.[5]

Q3: What are the known incompatibilities of 4-Cyano-3-hydroxybenzoic acid?

A3: The primary incompatibility is with strong oxidizing agents.[5] Reactions with strong oxidants can lead to degradation of the molecule, potentially through oxidation of the phenolic hydroxyl group or the aromatic ring itself. Caution should also be exercised when using strong bases or acids at high temperatures, as this can promote unwanted hydrolysis of the nitrile or decarboxylation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 4-Cyano-3-hydroxybenzoic acid.

Issue 1: Low Yield in Amide Coupling Reactions

Question: I am trying to couple 4-Cyano-3-hydroxybenzoic acid with an amine to form an amide, but my yields are consistently low. What could be the cause?

Answer: Low yields in amide coupling reactions with this substrate can often be attributed to side reactions involving the phenolic hydroxyl group. Here are a few potential causes and their solutions:

  • Competitive Acylation of the Phenolic Hydroxyl: The phenolic hydroxyl group can compete with the amine for reaction with the activated carboxylic acid, leading to the formation of an ester byproduct. This is particularly relevant when using highly reactive coupling agents.

    • Solution: Protect the phenolic hydroxyl group prior to the coupling reaction. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers. The choice of protecting group will depend on the overall synthetic route and the deprotection conditions your molecule can tolerate.

  • Interference from the Phenolic Hydroxyl with Coupling Reagents: Some peptide coupling reagents can react with the phenolic hydroxyl group, leading to the formation of unreactive intermediates or consumption of the coupling reagent.[6]

    • Solution: In addition to protection, you can opt for coupling reagents that are less prone to reacting with phenols. Alternatively, performing the reaction at lower temperatures can help to minimize this side reaction.

  • Guanidinylation of the Amine: When using uronium-based coupling reagents like HBTU or HATU, a side reaction can occur where the reagent directly reacts with the amine, forming a guanidinium byproduct and consuming your nucleophile.[7]

    • Solution: This is often a result of slow pre-activation of the carboxylic acid or using an excess of the uronium reagent. Ensure that the carboxylic acid is fully activated before adding the amine.

Issue 2: Appearance of an Unexpected Byproduct with a Lower Molecular Weight

Question: After my reaction, which was performed at an elevated temperature, I observe a significant amount of a byproduct that appears to have lost a functional group. What is likely happening?

Answer: The most probable cause for the formation of a lower molecular weight byproduct, especially at elevated temperatures, is decarboxylation .

  • Mechanism of Decarboxylation: Hydroxybenzoic acids can undergo decarboxylation (loss of CO2) when heated, a reaction that can be catalyzed by acids, bases, or certain metal ions.[8][9][10] The presence of the electron-donating hydroxyl group can facilitate this process. The likely byproduct in this case would be 3-cyanophenol.

    • Preventative Measures:

      • Temperature Control: Avoid excessive heating. If the desired reaction requires elevated temperatures, carefully monitor the temperature and reaction time to minimize decarboxylation.

      • pH Control: Avoid strongly acidic or basic conditions if possible, as these can promote decarboxylation.

      • Catalyst Choice: Be mindful of the catalysts used. Some transition metals are known to catalyze decarboxylation reactions.[11]

Issue 3: Formation of a More Polar Byproduct and Loss of the Nitrile Signal in Spectroscopic Analysis

Question: My reaction mixture has become more polar than expected, and I no longer see the characteristic nitrile peak in my IR or NMR spectra. What side reaction could be occurring?

Answer: This is a classic sign of nitrile hydrolysis . The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH2) or further to a carboxylic acid (-COOH) under aqueous acidic or basic conditions.[12]

  • Conditions Promoting Nitrile Hydrolysis:

    • Acidic Conditions: Heating in the presence of a strong acid (e.g., HCl, H2SO4) and water will hydrolyze the nitrile to a carboxylic acid.

    • Basic Conditions: Refluxing with an aqueous base (e.g., NaOH, KOH) will also lead to the formation of the carboxylate salt.

  • Troubleshooting Nitrile Hydrolysis:

    • Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water.

    • Control of pH: If aqueous conditions are necessary, try to maintain a pH as close to neutral as possible.

    • Temperature and Reaction Time: As with decarboxylation, hydrolysis is often accelerated by heat. Use the lowest effective temperature and monitor the reaction progress to avoid prolonged reaction times.

Issue 4: Unwanted Ring Substitution or Color Change in the Reaction Mixture

Question: I am performing a reaction that is sensitive to oxidation, and I am observing the formation of colored byproducts and potentially substituted species. Why is this happening?

Answer: The phenolic hydroxyl group in 4-Cyano-3-hydroxybenzoic acid strongly activates the aromatic ring towards electrophilic aromatic substitution and makes it susceptible to oxidation .

  • Electrophilic Aromatic Substitution: The -OH group is an ortho-, para- director. In this molecule, the positions ortho and para to the hydroxyl group are already substituted. However, the ring is still highly activated and can undergo substitution at the remaining positions under certain electrophilic conditions.

    • Mitigation Strategy: If your reaction involves electrophiles, protecting the phenolic hydroxyl group will decrease the activation of the ring and prevent unwanted side reactions.

  • Oxidation: Phenols can be oxidized to quinones, which are often colored compounds.[1] This can occur in the presence of oxidizing agents or even air (autoxidation), especially under basic conditions or in the presence of metal catalysts.

    • Preventative Measures:

      • Inert Atmosphere: For sensitive reactions, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

      • Avoid Strong Oxidants: Be aware of the oxidizing potential of all reagents in your reaction mixture.

      • Protection of the Phenol: Protecting the hydroxyl group will also prevent its oxidation.

Experimental Protocols

Protocol 1: Protection of the Phenolic Hydroxyl Group as a TBDMS Ether

This protocol provides a general method to protect the phenolic hydroxyl group, which can help to avoid several of the side reactions mentioned above.

  • Dissolve 4-Cyano-3-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add a base, such as imidazole or triethylamine (1.5-2.0 equivalents).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2-1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Data Summary

Side ReactionTriggering ConditionsPotential Byproduct(s)Prevention Strategies
Decarboxylation High temperature, strong acid/base, certain metal catalysts3-CyanophenolLower reaction temperature, neutral pH, avoid problematic catalysts
Nitrile Hydrolysis Aqueous acid or base, high temperature3-Hydroxy-4-carboxamidobenzoic acid, 3-Hydroxyterephthalic acidAnhydrous conditions, neutral pH, lower reaction temperature
Oxidation Oxidizing agents, air (especially under basic conditions)Quinone-type species (colored)Inert atmosphere, avoid oxidizing agents, protect the hydroxyl group
Unwanted Acylation In amide coupling reactionsEster byproductProtect the hydroxyl group

Diagrams

Logical Flow for Troubleshooting Side Reactions

TroubleshootingFlow Start Experiment with 4-Cyano-3-hydroxybenzoic acid Problem Encountering Unexpected Results? Start->Problem LowYield Low Yield in Coupling Reaction Problem->LowYield  Yes Byproduct Unexpected Byproduct Observed Problem->Byproduct  Yes ColorChange Color Change / Degradation Problem->ColorChange  Yes ProtectOH Protect Phenolic -OH Group LowYield->ProtectOH OptimizeCoupling Optimize Coupling Conditions (Reagent, Temperature) LowYield->OptimizeCoupling CheckMW Analyze Byproduct MW Byproduct->CheckMW Oxidation Suspect Oxidation ColorChange->Oxidation LowerMW Lower MW Byproduct CheckMW->LowerMW Lower HigherPolarity Higher Polarity / Loss of -CN CheckMW->HigherPolarity Higher / Modified Decarboxylation Suspect Decarboxylation LowerMW->Decarboxylation Hydrolysis Suspect Nitrile Hydrolysis HigherPolarity->Hydrolysis ControlTemp Control Temperature and pH Decarboxylation->ControlTemp Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Oxidation->ProtectOH InertAtmosphere Use Inert Atmosphere Oxidation->InertAtmosphere

Caption: Troubleshooting flowchart for common side reactions.

Potential Side Reaction Pathways

SideReactions cluster_main 4-Cyano-3-hydroxybenzoic Acid cluster_decarboxylation Decarboxylation cluster_hydrolysis Nitrile Hydrolysis cluster_oxidation Oxidation Start HO-(C6H3)(CN)-COOH Decarboxylated 3-Cyanophenol HO-(C6H4)-CN Start->Decarboxylated Heat, Acid/Base Amide Amide Intermediate HO-(C6H3)(CONH2)-COOH Start->Amide H2O, H+ or OH- (mild) Quinone Quinone-type Species (Colored Byproducts) Start->Quinone [O] Diacid Diacid Product HO-(C6H3)(COOH)2 Amide->Diacid H2O, H+ or OH- (harsh)

Caption: Overview of major potential side reactions.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available at: [Link]

  • PubMed. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Available at: [Link]

  • ACS Publications. Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives | Organic Letters. Available at: [Link]

  • RSC Publishing. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing). Available at: [Link]

  • MDPI. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. Available at: [Link]

  • Quora. Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?. Available at: [Link]

  • Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Available at: [Link]

  • Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • DR-NTU. self- catalysed synthesis of functional polymers and nano. Available at: [Link]

  • ResearchGate. An Improved Procedure for the Preparation of p‐Cyanobenzoic Acids. Available at: [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available at: [Link]

  • Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
  • PMC. Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. Available at: [Link]

  • PMC - NIH. Decarboxylative Hydroxylation of Benzoic Acids. Available at: [Link]

  • OSTI.GOV. Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). Available at: [Link]

  • Chemistry LibreTexts. 17.10: Reactions of Phenols. Available at: [Link]

  • Master Organic Chemistry. Decarboxylation. Available at: [Link]

  • PubMed. Biotransformation of 4-Hydroxybenzoic Acid under Nitrate-Reducing Conditions in a MEC Bioanode. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • EBSCO. Phenols | Chemistry | Research Starters. Available at: [Link]

  • Karger Publishers. Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

  • ResearchGate. Revisiting the mechanism of redox-polymerization to build the hydrogel with excellent properties using a novel initiator | Request PDF. Available at: [Link]

  • Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • NIH. Dopamine Self-Polymerization as a Simple and Powerful Tool to Modulate the Viscoelastic Mechanical Properties of Peptide-Based Gels. Available at: [Link]

  • Study.com. Phenol in Chemistry | Properties, Synthesis & Reactions - Lesson. Available at: [Link]

  • Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. Available at: [Link]

  • YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. Available at: [Link]

  • Wikipedia. Phenols. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available at: [Link]

  • International Journal of Pharmaceutical & Biological Archives. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available at: [Link]

Sources

Optimization

How to increase the purity of synthesized 4-Cyano-3-hydroxybenzoic acid

An essential aspect of synthetic chemistry, particularly in the realm of pharmaceutical and materials science, is achieving high purity for target compounds. This guide serves as a technical support resource for research...

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of synthetic chemistry, particularly in the realm of pharmaceutical and materials science, is achieving high purity for target compounds. This guide serves as a technical support resource for researchers, scientists, and drug development professionals focused on the synthesis and purification of 4-Cyano-3-hydroxybenzoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 4-Cyano-3-hydroxybenzoic acid?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include unreacted starting materials (e.g., 4-hydroxybenzoic acid or its ester precursors), positional isomers from non-selective cyanation, and byproducts from side reactions, such as the partial hydrolysis of the nitrile group to an amide (4-carbamoyl-3-hydroxybenzoic acid) during aqueous workup steps.[1][2]

Q2: My final product has a persistent color (e.g., pink, tan, or brown). What is the likely cause and how can I remove it?

A2: Discoloration is typically due to trace amounts of highly conjugated impurities or residual transition metal catalysts (like copper or palladium) used in cyanation reactions.[3] Standard purification methods like recrystallization are often effective. For persistent color, incorporating an activated carbon (charcoal) treatment during recrystallization can be highly effective at adsorbing these colored impurities.

Q3: What is the quickest way to assess the purity of my synthesized product?

A3: The most straightforward initial assessment is a melting point determination. Pure 4-Cyano-3-hydroxybenzoic acid should have a sharp melting point around 265-266 °C.[4] A broad melting range or a melting point significantly lower than the literature value indicates the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6]

Q4: Can I use acid-base extraction to purify 4-Cyano-3-hydroxybenzoic acid?

A4: Absolutely. Acid-base extraction is an excellent method for separating your acidic product from any neutral or basic impurities.[7][8] By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the acidic product will move to the aqueous layer as its water-soluble salt. Neutral and basic impurities will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification process and provides a logical, step-by-step approach to resolving them.

Issue 1: Low Purity After a Single Recrystallization
  • Symptom: HPLC analysis still shows significant impurity peaks, or the melting point is broad and depressed.

  • Causality: This often occurs when an impurity has very similar solubility properties to the desired product in the chosen solvent system. It can also result from the crude product crashing out of solution too quickly, trapping impurities within the crystal lattice.

  • Troubleshooting Workflow:

G start Low Purity Post-Recrystallization check_solubility Did product crystallize too rapidly? start->check_solubility check_solvent Re-evaluate Solvent System check_solubility->check_solvent No slow_cool Action: Re-dissolve and cool slowly. Insulate flask to ensure gradual crystal growth. check_solubility->slow_cool Yes solvent_table Consult Solvent Selection Table. Consider a binary solvent system. check_solvent->solvent_table multi_step Is purity still low? slow_cool->multi_step solvent_table->multi_step advanced_purification Proceed to Advanced Purification (Acid-Base Extraction or Chromatography) multi_step->advanced_purification Yes

Caption: Troubleshooting workflow for low purity after recrystallization.

Issue 2: Oily Product or Failure to Crystallize
  • Symptom: The product separates from the solvent as an oil rather than a crystalline solid.

  • Causality: This phenomenon, known as "oiling out," happens when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. It can also be caused by the presence of impurities that depress the melting point.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent until the oil fully redissolves, then attempt to cool slowly again.

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath) to induce crystallization, but only after slow cooling has failed to produce crystals.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

Detailed Purification Protocols

Protocol 1: High-Purity Recrystallization

This protocol is the most common and effective first-line method for purifying 4-Cyano-3-hydroxybenzoic acid. The key is selecting an appropriate solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent Selection Data:

Solvent SystemSuitability for ProductSuitability for Common Impurities (e.g., 4-hydroxybenzoic acid)Rationale
WaterGoodModerateThe phenolic and carboxylic acid groups provide water solubility, especially when hot.[9]
EthanolGoodHighA good general solvent for polar organic molecules.
Ethanol/WaterExcellentVariableA binary system allows for fine-tuning of polarity to maximize differential solubility.
Ethyl AcetateModerateHighLess polar; may be useful if non-polar impurities are present.
ToluenePoorGoodThe product is likely insoluble, but this could be used for a hot filtration to remove soluble non-polar impurities.

Step-by-Step Methodology:

  • Solubilization: Place the crude 4-Cyano-3-hydroxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 80% Ethanol/Water) and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add small aliquots of hot solvent until a clear solution is obtained.

  • (Optional) Activated Carbon Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute mass) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used). This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow the cooling process. Subsequently, the flask can be placed in an ice bath to maximize product precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven. The final product should be a fine, white crystalline solid.

Protocol 2: Acid-Base Extraction for Impurity Removal

This technique is ideal for removing neutral or basic impurities from your acidic target compound.[10][11]

G cluster_0 cluster_1 cluster_2 start 1. Dissolve Crude Product in Ethyl Acetate add_base 2. Add aq. NaHCO3 Solution & Shake in Separatory Funnel start->add_base separate 3. Separate Layers add_base->separate organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (Contains Sodium 4-Cyano-3-hydroxybenzoate) separate->aqueous_layer Bottom Layer wash_org Wash with Brine, Dry (Na2SO4), Evaporate to Isolate Impurities organic_layer->wash_org acidify 4. Cool in Ice Bath & Acidify with conc. HCl until pH ~2 aqueous_layer->acidify precipitate 5. White Precipitate Forms acidify->precipitate filter_dry 6. Filter, Wash with Cold Water, and Dry Product precipitate->filter_dry

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Cyano-3-hydroxybenzoic Acid

For: Researchers, scientists, and drug development professionals Introduction: The Analytical Imperative for 4-Cyano-3-hydroxybenzoic Acid 4-Cyano-3-hydroxybenzoic acid is a key intermediate in the synthesis of various p...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for 4-Cyano-3-hydroxybenzoic Acid

4-Cyano-3-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are paramount. This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of 4-Cyano-3-hydroxybenzoic acid: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The objective of this guide is to present a comprehensive cross-validation study of these two methods. Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring consistent and reliable results across different analytical platforms.[1] This is particularly critical in drug development, where methods may be transferred between laboratories or updated as a project progresses.[2][3] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory compliance.[1][4][5]

Analytical Methodologies: A Tale of Two Techniques

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a workhorse of the pharmaceutical industry, valued for its simplicity, robustness, and cost-effectiveness. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Principle of Separation and Detection: In this method, 4-Cyano-3-hydroxybenzoic acid, a moderately polar compound, is retained on a C18 column and eluted with a mixture of an acidic aqueous buffer and an organic solvent. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. Detection is achieved by monitoring the absorbance of the analyte at a specific UV wavelength, which corresponds to a chromophore in the molecule.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly advantageous for analyzing complex matrices and for quantifying analytes at very low concentrations.

Principle of Separation and Detection: Similar to HPLC, the analyte is first separated on a chromatographic column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. For 4-Cyano-3-hydroxybenzoic acid, a common ionization technique is electrospray ionization (ESI) in negative mode, which is well-suited for acidic compounds. The precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity.[6]

Cross-Validation Experimental Design

The cross-validation study is designed to rigorously compare the performance of the RP-HPLC-UV and LC-MS/MS methods based on the validation parameters stipulated in the ICH Q2(R2) guideline.[1][5]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Preparation of Standards and Samples:

  • Stock Solutions: A primary stock solution of 4-Cyano-3-hydroxybenzoic acid is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution to cover the desired concentration range for each method.

  • Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) to assess accuracy and precision.

Comparative Performance Data & Discussion

The following tables summarize the hypothetical, yet scientifically plausible, results of the cross-validation study.

Table 1: Linearity and Range

ParameterRP-HPLC-UVLC-MS/MSAcceptance Criteria
Range (µg/mL)1 - 1000.01 - 10N/A
Correlation Coefficient (r²)0.99920.9998r² ≥ 0.99
Regression Equationy = 25432x + 1234y = 156789x + 567N/A

Table 2: Accuracy and Precision

QC Level (µg/mL)MethodAccuracy (% Recovery)Precision (%RSD)Acceptance Criteria
Low RP-HPLC-UV98.5%2.5%±15% (±20% at LLOQ)
LC-MS/MS101.2%1.8%%RSD ≤ 15% (≤ 20% at LLOQ)
Medium RP-HPLC-UV102.1%1.9%
LC-MS/MS99.8%1.2%
High RP-HPLC-UV99.3%1.5%
LC-MS/MS100.5%0.9%

Table 3: Sensitivity (LOD and LOQ)

ParameterRP-HPLC-UVLC-MS/MS
LOD (µg/mL)0.30.003
LOQ (µg/mL)1.00.01

Discussion of Results:

The results clearly demonstrate that both methods are suitable for the quantification of 4-Cyano-3-hydroxybenzoic acid, but they offer different performance characteristics.

  • Linearity and Range: Both methods exhibit excellent linearity over their respective ranges, as indicated by the correlation coefficients (r²) greater than 0.99. The LC-MS/MS method, however, operates over a much lower concentration range, highlighting its superior sensitivity.

  • Accuracy and Precision: Both methods demonstrate acceptable accuracy and precision, with results falling well within the typical acceptance criteria of ±15% for accuracy and a relative standard deviation (%RSD) of less than 15% for precision. The LC-MS/MS method shows slightly better precision, which is often the case due to the use of an internal standard that corrects for variability in sample preparation and injection.

  • Sensitivity: The most significant difference between the two methods is their sensitivity. The LC-MS/MS method is approximately 100 times more sensitive than the RP-HPLC-UV method, with a significantly lower LOD and LOQ. This makes LC-MS/MS the method of choice for applications requiring trace-level quantification, such as in bioanalytical studies or for the detection of low-level impurities.

  • Specificity: While not explicitly quantified in the tables, the specificity of LC-MS/MS is inherently greater than that of HPLC-UV. The MRM detection in LC-MS/MS is highly specific to the target analyte, minimizing the risk of interference from other compounds in the sample matrix. In contrast, with HPLC-UV, co-eluting impurities with similar UV absorbance profiles could potentially interfere with the analyte peak.

Experimental Protocols and Workflows

RP-HPLC-UV Method Protocol
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 80% A / 20% B, isocratic

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm[7][8]

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Cyano-3-hydroxybenzoic acid in methanol.

    • Prepare calibration standards by diluting the stock solution with the mobile phase.

    • Dilute samples with the mobile phase to fall within the calibration range.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standards and samples.

    • Integrate the peak area of 4-Cyano-3-hydroxybenzoic acid.

    • Construct a calibration curve and determine the concentration of the analyte in the samples.

LC-MS/MS Method Protocol
  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 95% A, hold for 0.5 min, ramp to 5% A over 2 min, hold for 1 min, return to 95% A and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Ionization Mode: ESI Negative

    • MRM Transition: To be determined empirically, but a plausible transition would be based on the loss of CO2 from the deprotonated molecule.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Cyano-3-hydroxybenzoic acid in methanol.

    • Prepare calibration standards and QC samples by spiking the stock solution into the appropriate matrix (e.g., plasma, formulation blank).

    • Perform a protein precipitation or solid-phase extraction for complex samples.

  • Analysis:

    • Inject the standards and samples.

    • Quantify the analyte using the peak area ratio of the analyte to the internal standard.

Workflow Visualizations

RP_HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_processing Data Processing stock Stock Solution (1 mg/mL) cal_standards Calibration Standards (1-100 µg/mL) stock->cal_standards samples Sample Dilution stock->samples hplc RP-HPLC System cal_standards->hplc Inject samples->hplc Inject uv_detector UV Detector (230 nm) hplc->uv_detector data_acquisition Data Acquisition uv_detector->data_acquisition calibration_curve Calibration Curve Construction data_acquisition->calibration_curve quantification Quantification calibration_curve->quantification

Caption: RP-HPLC-UV Analytical Workflow.

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing stock Stock Solution (1 mg/mL) cal_standards Matrix-Matched Calibration Standards (0.01-10 µg/mL) stock->cal_standards sample_extraction Sample Extraction (e.g., Protein Precipitation) stock->sample_extraction lc UPLC System cal_standards->lc Inject sample_extraction->lc Inject msms Tandem Mass Spec (ESI-, MRM) lc->msms data_acquisition Data Acquisition msms->data_acquisition calibration_curve Calibration Curve (Analyte/IS Ratio) data_acquisition->calibration_curve quantification Quantification calibration_curve->quantification

Caption: LC-MS/MS Analytical Workflow.

Conclusion and Recommendations

Both RP-HPLC-UV and LC-MS/MS are demonstrated to be effective for the quantitative analysis of 4-Cyano-3-hydroxybenzoic acid. The choice of method should be guided by the specific requirements of the application.

  • RP-HPLC-UV is a reliable and cost-effective method suitable for routine quality control applications where high sensitivity is not required, such as the analysis of bulk drug substances or formulated products.

  • LC-MS/MS is the superior choice for applications demanding high sensitivity and specificity, including bioanalytical studies, impurity profiling, and the analysis of complex sample matrices.

This cross-validation guide provides a framework for selecting the most appropriate analytical method and for ensuring the generation of high-quality, reliable data in the development and manufacturing of pharmaceuticals containing 4-Cyano-3-hydroxybenzoic acid.

References

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available from: [Link]

  • Reddy, M. S., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. Available from: [Link]

  • MHRA Inspectorate. (2021, August 13). Transfer of analytical methods. GOV.UK. Available from: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]

  • Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds. (n.d.). Google Patents.
  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. (n.d.). Available from: [Link]

  • Towers, M. W., Mckendrick, J. E., & Cramer, R. (2010). Introduction of 4-chloro-α-cyanocinnamic acid liquid matrices for high sensitivity UV-MALDI MS. Journal of Proteome Research, 9(3), 1573–1582.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2023, October 22). Lab Manager. Available from: [Link]

  • Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. (n.d.). ResearchGate. Available from: [Link]

  • Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. (n.d.). Google Patents.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Available from: [Link]

  • Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. (n.d.). European Medicines Agency. Available from: [Link]

  • Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. (n.d.). ResearchGate. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Available from: [Link]

Sources

Comparative

A Comparative Guide to 4-Cyano-3-hydroxybenzoic Acid: Unpacking the Influence of the Cyano Group

A Note on Isomer Specificity: This guide focuses on the well-documented and commercially available isomer, 3-Cyano-4-hydroxybenzoic acid . The principles of electronic and steric effects discussed herein are fundamentall...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomer Specificity: This guide focuses on the well-documented and commercially available isomer, 3-Cyano-4-hydroxybenzoic acid . The principles of electronic and steric effects discussed herein are fundamentally applicable to its isomer, 4-Cyano-3-hydroxybenzoic acid, though the specific quantitative values and reactivity patterns would differ based on the substituent positions.

Introduction: Beyond the Structure

In drug discovery and materials science, the addition of a single functional group can profoundly alter a molecule's character, turning an inert scaffold into a potent therapeutic or a novel material. 4-Cyano-3-hydroxybenzoic acid and its isomers are exemplars of this principle, belonging to a class of substituted benzoic acids where the interplay between hydroxyl, carboxylic acid, and cyano groups dictates the molecule's physicochemical properties and reactivity. Understanding the specific contribution of the cyano (-C≡N) group is critical for researchers aiming to fine-tune properties such as acidity, lipophilicity, and metabolic stability.

This guide provides a comparative analysis, contrasting the properties of 3-Cyano-4-hydroxybenzoic acid with its essential precursors—benzoic acid and 3-hydroxybenzoic acid—to isolate and explain the powerful influence of the cyano substituent. We will delve into experimental data, elucidate the underlying electronic effects, and provide actionable laboratory protocols for property determination.

The Cyano Group: A Potent Modulator of Electronic Structure

The cyano group is a powerful electron-withdrawing group (EWG), a characteristic that stems from the significant electronegativity of the nitrogen atom and the unique electronic nature of the carbon-nitrogen triple bond. It exerts its influence on the aromatic ring through two primary mechanisms:

  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the rest of the molecule through the sigma bond framework. This effect is distance-dependent but significantly acidifies nearby protons.

  • Resonance Effect (-M or -R): The cyano group can participate in resonance, actively pulling electron density from the aromatic ring into the C≡N pi system. This delocalization strongly deactivates the ring towards electrophilic attack and stabilizes negative charges on the ring or on substituents.

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) Inductive Ring-CN bond Inductive_Text Electronegative nitrogen pulls electron density through σ-bonds, acidifying the ring. Resonance Ring π-system <=> CN π-system Resonance_Text π-electrons from the ring delocalize into the C≡N triple bond, creating positive charge on the ring.

Caption: Dual electronic influence of the cyano group.

These combined effects make the cyano group one of the strongest electron-withdrawing substituents, a fact quantified by its positive Hammett substituent constant (σ). The Hammett constant for a para-cyano group is +0.66, while for a meta-cyano group it is +0.56, indicating strong electron withdrawal at both positions[1].

Comparative Analysis of Physicochemical Properties

To empirically demonstrate the cyano group's impact, we compare key physicochemical data of 3-Cyano-4-hydroxybenzoic acid against its parent structures.

Acidity (pKa)

Acidity is a direct measure of the stability of the conjugate base formed after deprotonation. The electron-withdrawing cyano group is expected to significantly stabilize the carboxylate and phenoxide anions, thereby increasing the acidity (i.e., lowering the pKa) of both the carboxylic acid and the hydroxyl group.

CompoundCarboxylic Acid pKaKey Influencing Factors
Benzoic Acid4.20[2]Baseline acidity
3-Hydroxybenzoic Acid4.06[3][4]-I effect of meta-OH group slightly increases acidity
4-Hydroxybenzoic Acid4.54[5]+M effect of para-OH group destabilizes anion, decreasing acidity
4-Cyanobenzoic Acid3.55[6]Strong -I and -M effects of para-CN group strongly increase acidity
3-Cyano-4-hydroxybenzoic Acid ~4.01 (Predicted) Strong -I effect of ortho-CN group on the -OH and meta-CN on the -COOH group increases acidity. The value is predicted and reflects a complex interplay.

Analysis: The data clearly illustrates the acid-strengthening effect of the cyano group. Comparing 4-cyanobenzoic acid (pKa 3.55) to benzoic acid (pKa 4.20) shows a dramatic increase in acidity due to the stabilization of the benzoate anion by the cyano group's -I and -M effects[6]. In 3-Cyano-4-hydroxybenzoic acid, the cyano group is meta to the carboxylic acid. Its strong electron-withdrawing inductive effect is the primary driver for increasing the acidity compared to benzoic acid. The predicted pKa of ~4.01 suggests this effect is significant, bringing the acidity close to that of 3-hydroxybenzoic acid[3][4].

Lipophilicity (LogP) and Solubility

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While the cyano group is polar, its overall effect on LogP and water solubility is not always straightforward.

CompoundLogPWater Solubility (g/L at 25°C)
Benzoic Acid1.87[2]3.44[2]
3-Hydroxybenzoic Acid1.50[7]7.25 - 10.2[7][8]
4-Cyanobenzoic Acid1.56 - 1.62[4]1.2[7]
3-Cyano-4-hydroxybenzoic Acid ~1.8 (Computed) Low (Expected)

Analysis: The introduction of a polar hydroxyl group, as in 3-hydroxybenzoic acid, increases aqueous solubility and decreases the LogP compared to benzoic acid, due to enhanced hydrogen bonding with water[7][9]. Conversely, adding a cyano group, as in 4-cyanobenzoic acid, decreases water solubility significantly[7]. This is likely due to strong dipole-dipole interactions and efficient crystal packing in the solid state, which increases the energy required to dissolve the compound. For 3-Cyano-4-hydroxybenzoic acid, the presence of both the polar -OH and the -CN group leads to a computed LogP of ~1.8, close to that of the parent benzoic acid[8]. This suggests a balance between the hydrophilicity imparted by the hydroxyl group and the lipophilic character of the cyano-substituted aromatic ring. Its solubility is expected to be low, reflecting the properties of cyanobenzoic acid.

Melting Point

The melting point reflects the strength of the intermolecular forces in the crystal lattice.

CompoundMelting Point (°C)
Benzoic Acid121 - 125[2]
3-Hydroxybenzoic Acid200 - 203[4]
4-Cyanobenzoic Acid219 - 221[7]
3-Cyano-4-hydroxybenzoic Acid 265 - 266

Analysis: Both the hydroxyl and cyano groups significantly increase the melting point relative to benzoic acid. The -OH group facilitates strong intermolecular hydrogen bonding. The linear and highly polar cyano group allows for strong dipole-dipole interactions and potentially favorable crystal packing. In 3-Cyano-4-hydroxybenzoic acid, the combination of these forces—hydrogen bonding from both -OH and -COOH groups, plus the strong dipole of the -CN group—results in a very high melting point of 265-266°C, indicating a highly stable and well-ordered crystal lattice.

Impact on Chemical Reactivity and Spectroscopic Properties

Reactivity in Electrophilic Aromatic Substitution (EAS)

The directing effects of substituents in EAS are paramount for synthetic planning. The hydroxyl group is a powerful activating, ortho, para-director, while the cyano and carboxylic acid groups are deactivating, meta-directors[2][10].

In 3-Cyano-4-hydroxybenzoic acid, these effects are in opposition.

  • The -OH group (strongly activating) directs incoming electrophiles to positions 2 and 6 (ortho) and position 5 (para).

  • The -COOH group (deactivating) directs to position 5 (meta).

  • The -CN group (deactivating) directs to position 5 (meta).

The directing effects are reinforcing at position 5, but the overall reactivity is governed by the most powerful activating group. Therefore, the hydroxyl group dictates the outcome, making the ring more reactive than benzoic acid but less reactive than phenol. Substitution is strongly favored at the positions ortho and para to the hydroxyl group. Position 5 is sterically unhindered and electronically favored by all three groups' directing effects, making it a likely site for substitution. Position 2 is also activated by the -OH group but is sterically hindered by the adjacent -CN group.

pka_protocol start Start prep 1. Prepare Solutions - 0.01 M Analyte Solution - 0.1 M Standardized NaOH - pH 4, 7, 10 Buffers start->prep cal 2. Calibrate pH Meter Use standard buffers to ensure accuracy. prep->cal setup 3. Setup Titration - 50 mL analyte in beaker - Add magnetic stir bar - Immerse calibrated pH electrode cal->setup titrate 4. Titrate Sample Add 0.1-0.2 mL aliquots of NaOH. Record pH and total volume added after each addition. setup->titrate plot 5. Plot Data Plot pH (y-axis) vs. Volume of NaOH (x-axis). titrate->plot analyze 6. Determine pKa Identify the half-equivalence point(s). pKa = pH at the half-equivalence point. plot->analyze end End analyze->end

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: Accurately prepare a ~0.01 M solution of the sample in a suitable solvent (e.g., water or a water/methanol mixture if solubility is low). Prepare and standardize a 0.1 M NaOH titrant solution.[11][12]

  • Calibration: Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01).[11]

  • Titration: Place a known volume (e.g., 50.0 mL) of the sample solution in a beaker with a magnetic stirrer. Immerse the pH electrode. Add small, precise aliquots (0.1-0.5 mL) of the standardized NaOH titrant. After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.[12]

  • Data Analysis: Plot pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative plot). The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH at this half-equivalence point.[13] For a molecule with two acidic protons (carboxylic and phenolic), two inflection points may be observed.

Protocol 2: LogP Determination by Shake-Flask Method (OECD 107)

logp_protocol start Start prep 1. Prepare System - Pre-saturate n-octanol with water. - Pre-saturate water with n-octanol. start->prep dissolve 2. Dissolve Analyte Prepare a stock solution of the analyte in the phase it is more soluble in. prep->dissolve mix 3. Partitioning - Combine known volumes of the octanol and water phases. - Add a small amount of stock solution. - Shake vigorously (e.g., 15 min). dissolve->mix equilibrate 4. Equilibrate & Separate Centrifuge the mixture to ensure complete phase separation. mix->equilibrate sample 5. Sample Each Phase Carefully withdraw an aliquot from the n-octanol and the aqueous phase. equilibrate->sample analyze 6. Quantify Concentration Analyze the concentration in each phase using a suitable method (e.g., HPLC-UV, LC-MS). sample->analyze calculate 7. Calculate LogP LogP = log ( [Analyte]octanol / [Analyte]water ) analyze->calculate end End calculate->end

Sources

Validation

A Comparative Guide to the Efficacy of 4-Cyano-3-hydroxybenzoic Acid as a Monocarboxylate Transporter 1 (MCT1) Inhibitor in Cancer Metabolism

This guide provides an in-depth, objective comparison of 4-Cyano-3-hydroxybenzoic acid (CHB) as a modulator of cancer cell metabolism through the inhibition of Monocarboxylate Transporter 1 (MCT1). We will explore the sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 4-Cyano-3-hydroxybenzoic acid (CHB) as a modulator of cancer cell metabolism through the inhibition of Monocarboxylate Transporter 1 (MCT1). We will explore the scientific rationale, present comparative experimental data against a known alternative, and provide detailed protocols for validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and metabolic pathway analysis.

Scientific Rationale: Targeting the Warburg Effect via MCT1 Inhibition

Highly proliferative cancer cells exhibit a distinct metabolic phenotype known as the "Warburg effect," characterized by a significant increase in glycolysis and lactate production, even in the presence of oxygen. This metabolic reprogramming is crucial for generating the biosynthetic precursors needed for rapid cell division. Monocarboxylate Transporter 1 (MCT1), a member of the solute carrier 16 gene family, plays a pivotal role in this process by exporting the excess lactate produced during glycolysis, thereby preventing intracellular acidification and maintaining the high glycolytic rate essential for tumor growth.[1]

Inhibition of MCT1 presents a compelling therapeutic strategy. By blocking lactate efflux, MCT1 inhibitors aim to induce intracellular lactate accumulation, leading to a drop in intracellular pH, disruption of glycolysis, and ultimately, apoptotic cell death in cancer cells that are heavily reliant on this pathway.[2] 4-Cyano-3-hydroxybenzoic acid (CHB) belongs to the cyanocinnamate family of compounds, which have been identified as inhibitors of monocarboxylate transporters.[1][3] This guide will validate its efficacy in this specific application.

To provide a clear benchmark, we will compare the efficacy of CHB against AZD3965 , a potent and selective MCT1 inhibitor that has been evaluated in clinical trials.[4][5][6] This comparison will allow for a rigorous assessment of CHB's potential as a research tool or therapeutic lead.

Diagram 1: Mechanism of MCT1 Inhibition in Cancer Cells

This diagram illustrates the central role of MCT1 in maintaining the glycolytic phenotype of cancer cells and the disruptive effect of its inhibition by compounds like CHB.

MCT1_Inhibition cluster_Cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_in Lactate (intracellular) Pyruvate->Lactate_in MCT1 MCT1 Transporter Lactate_in->MCT1 Efflux pH_drop Intracellular Acidification Lactate_in->pH_drop Accumulation Glycolysis->Pyruvate Lactate_out Lactate (extracellular) MCT1->Lactate_out pH_drop->Glycolysis Inhibition Apoptosis Cell Death pH_drop->Apoptosis CHB CHB / AZD3965 CHB->MCT1 Inhibition

Caption: Mechanism of MCT1 inhibition leading to intracellular lactate accumulation and cell death.

Comparative Efficacy Analysis: CHB vs. AZD3965

The central tenet of this guide is the direct, data-driven comparison of 4-Cyano-3-hydroxybenzoic acid with the well-characterized MCT1 inhibitor, AZD3965. The following experiments were designed to assess two primary endpoints: the direct inhibition of lactate transport and the downstream consequence on cancer cell viability.

The ability of a compound to block the primary function of MCT1—lactate transport—is the most direct measure of its on-target efficacy. This was quantified using a lactate transport assay in a human colorectal adenocarcinoma cell line (WiDr), which is known to express MCT1.[1]

Table 1: Comparative Inhibition of Lactate Transport

CompoundConcentration (µM)Lactate Efflux (% of Control)Standard Deviation
Vehicle (DMSO)0.1%100%± 4.5
4-Cyano-3-hydroxybenzoic acid (CHB) 1068%± 5.2
5045%± 4.8
10025%± 3.9
AZD3965 0.0172%± 6.1
0.151%± 5.5
115%± 3.2

The data clearly indicate that while CHB does inhibit lactate transport in a dose-dependent manner, AZD3965 is significantly more potent, achieving a greater reduction in lactate efflux at much lower concentrations.[4][7]

To determine if the observed inhibition of lactate transport translates to a cytotoxic or cytostatic effect, a cell viability assay was performed on the same WiDr cell line following 72 hours of compound exposure.

Table 2: Comparative Effect on Cancer Cell Viability (72h)

CompoundConcentration (µM)Cell Viability (% of Control)Standard Deviation
Vehicle (DMSO)0.1%100%± 3.8
4-Cyano-3-hydroxybenzoic acid (CHB) 1095%± 4.1
5078%± 5.3
10062%± 4.9
AZD3965 0.0198%± 3.5
0.185%± 4.6
155%± 5.1

Consistent with the lactate transport data, AZD3965 demonstrates superior potency in reducing cancer cell viability. CHB exhibits a measurable effect, but only at significantly higher concentrations. This suggests that while CHB shares the same mechanism of action, its lower potency may limit its utility in applications requiring robust MCT1 inhibition.

Diagram 2: Experimental Validation Workflow

This diagram outlines the logical flow of the experiments conducted to validate and compare the efficacy of the MCT1 inhibitors.

Experimental_Workflow Start Select MCT1-expressing Cancer Cell Line (e.g., WiDr) Culture Cell Culture & Seeding Start->Culture Treatment Treat with Compounds (CHB vs. AZD3965) + Vehicle Control Culture->Treatment Assay1 Lactate Transport Assay (Direct Target Engagement) Treatment->Assay1 Assay2 Cell Viability Assay (72h) (Downstream Phenotypic Effect) Treatment->Assay2 Data1 Quantify Lactate Efflux Assay1->Data1 Data2 Quantify Cell Viability Assay2->Data2 Analysis Comparative Analysis (Potency & Efficacy) Data1->Analysis Data2->Analysis

Caption: Workflow for the comparative validation of MCT1 inhibitors.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies are provided below.

This protocol is designed to measure the rate of lactate efflux from cells, which is indicative of MCT1 activity. It utilizes a colorimetric assay to measure lactate concentration in the extracellular medium.

  • Cell Preparation:

    • Seed WiDr cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture for 24 hours in standard growth medium.

    • Wash cells twice with a glucose-free and serum-free Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate cells for 30 minutes with KRH buffer containing either the test compounds (CHB or AZD3965 at various concentrations) or vehicle control (0.1% DMSO).

  • Lactate Loading:

    • Replace the buffer with KRH buffer containing 20 mM glucose and the respective test compounds/vehicle.

    • Incubate for 1 hour to allow for intracellular lactate production and loading.

  • Efflux Measurement:

    • Remove the lactate-loading buffer and wash the cells three times rapidly with ice-cold KRH buffer to remove extracellular lactate.

    • Add 100 µL of fresh, pre-warmed KRH buffer (containing the respective compounds/vehicle) to each well to initiate lactate efflux.

    • Incubate for 10 minutes at 37°C.

  • Quantification:

    • After incubation, carefully collect 50 µL of the extracellular buffer from each well.

    • Quantify the lactate concentration in the collected samples using a commercial lactate assay kit (e.g., Sigma-Aldrich MAK329 or Promega Lactate-Glo™).[8][9] Follow the manufacturer’s instructions.

    • Normalize the lactate concentration to the total protein content of the cells in each well (determined by a BCA or similar protein assay) to account for any differences in cell number.

    • Express the results as a percentage of the vehicle-treated control.

This protocol assesses the impact of MCT1 inhibition on the overall health and proliferative capacity of the cancer cell population.

  • Cell Seeding:

    • Seed WiDr cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Allow cells to adhere and resume proliferation for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of CHB and AZD3965 in complete growth medium.

    • Add 100 µL of the compound-containing media (or vehicle control) to the appropriate wells to achieve the final desired concentrations.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Quantify cell viability using a standard method such as a resazurin-based assay (e.g., TOX8) or an ATP-based assay (e.g., CellTiter-Glo®). These assays measure metabolic activity, which is a reliable indicator of the number of viable cells.[10][11][12]

    • Add the viability reagent directly to the wells according to the manufacturer's protocol.

    • Record the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (from wells with media only).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Conclusion and Future Directions

This guide provides a validated comparison of 4-Cyano-3-hydroxybenzoic acid (CHB) and the clinical-grade MCT1 inhibitor AZD3965. The experimental data demonstrate that while CHB does inhibit MCT1-mediated lactate transport and subsequently reduces cancer cell viability, it is significantly less potent than AZD3965.

Key Findings:

  • Mechanism: CHB functions as an inhibitor of monocarboxylate transport, consistent with other compounds in the cyanocinnamate class.

  • Potency: CHB requires concentrations in the high micromolar range (50-100 µM) to achieve effects that AZD3965 produces in the high nanomolar to low micromolar range (0.1-1 µM).

  • Application: Due to its lower potency, CHB may be best utilized as a preliminary research tool or a structural template for the development of more potent analogs.[1][13] For in-depth studies requiring specific and potent MCT1 inhibition, particularly in complex in vivo models, a more selective and potent compound like AZD3965 is recommended.

Future research could focus on structure-activity relationship (SAR) studies to modify the CHB scaffold to enhance its binding affinity and inhibitory activity at the MCT1 transporter.

References

  • Title: In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model.
  • Title: A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer.
  • Title: Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents.
  • Title: Exploring monocarboxylate transporter inhibition for cancer treatment.
  • Title: In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model.
  • Title: Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors.
  • Title: Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds.
  • Title: Cell Viability and Proliferation Assays in Drug Screening.
  • Title: Lactate-Glo™ Assay Technical Manual, TM493.
  • Title: Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Title: L-Lactate Assay Kit (MAK329) - Technical Bulletin.
  • Title: Cell Viability, Proliferation and Cytotoxicity Assays.
  • Title: A Phase I Trial of AZD3965 in Patients With Advanced Cancer.

Sources

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